molecular formula C50H54N8O12S4 B7818724 Cephapirin benzathine (100 MG)

Cephapirin benzathine (100 MG)

Cat. No.: B7818724
M. Wt: 1087.3 g/mol
InChI Key: JAHKOXGROZNHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cephapirin benzathine (100 MG) is a useful research compound. Its molecular formula is C50H54N8O12S4 and its molecular weight is 1087.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cephapirin benzathine (100 MG) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cephapirin benzathine (100 MG) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHKOXGROZNHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H54N8O12S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1087.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cephapirin benzathine antimicrobial spectrum against Gram-positive cocci

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cephapirin Benzathine: Antimicrobial Spectrum, Pharmacokinetics, and Technical Application Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Foundation

Cephapirin benzathine is a first-generation cephalosporin antibiotic formulated as a benzathine salt to achieve low solubility and prolonged release. Primarily utilized in veterinary medicine for "Dry Cow Therapy" (intramammary infusion during the non-lactating period), it targets Gram-positive cocci responsible for bovine mastitis.

  • Chemical Entity: Cephapirin (active moiety) complexed with N,N'-dibenzylethylenediamine (benzathine).[1]

  • Mechanism of Action (MOA): Beta-lactam mediated inhibition of bacterial cell wall synthesis.

  • Primary Targets: Staphylococcus aureus, Streptococcus agalactiae, Streptococcus dysgalactiae, and Streptococcus uberis.

Mechanism of Action: The PBP Blockade

Cephapirin acts as a structural analog of the D-alanyl-D-alanine terminus of the peptidoglycan pentapeptide. It covalently binds to Penicillin-Binding Proteins (PBPs) —specifically transpeptidases—located on the inner surface of the bacterial cell membrane.

The Cascade of Lethality:

  • Acylation: The beta-lactam ring opens and acylates the active site serine residue of the PBP.

  • Inhibition: This irreversible binding prevents the PBP from catalyzing the cross-linking of peptidoglycan chains.

  • Lysis: The activation of autolysins (murein hydrolases), coupled with the structural weakening of the cell wall against osmotic pressure, results in bacterial lysis.

Visualization: Mechanism of Action Pathway

MOA_Pathway Cephapirin Cephapirin Benzathine (Slow Dissociation) FreeCeph Free Cephapirin (Active Moiety) Cephapirin->FreeCeph Hydrolysis/Solubilization Bacteria Gram-Positive Cocci (Periplasmic Space) FreeCeph->Bacteria Diffusion through Cell Wall PBP Penicillin-Binding Proteins (Transpeptidases) FreeCeph->PBP Mimics D-Ala-D-Ala Bacteria->PBP Target Access Complex Acyl-PBP Complex (Irreversible Inhibition) PBP->Complex Covalent Binding NoCrosslink Inhibition of Peptidoglycan Cross-linking Complex->NoCrosslink Enzymatic Blockade Autolysin Autolysin Activation (Muramidases) NoCrosslink->Autolysin Trigger Lysis Cell Wall Rupture (Bactericidal Event) NoCrosslink->Lysis Osmotic Instability Autolysin->Lysis

Caption: Figure 1. Pharmacodynamic cascade of Cephapirin Benzathine, from solubilization to bactericidal lysis of Gram-positive cocci.

Antimicrobial Spectrum Analysis

Cephapirin exhibits a narrow but potent spectrum focused on Gram-positive organisms. It is stable against staphylococcal penicillinases (beta-lactamases), making it superior to penicillin G against S. aureus.

Table 1: Comparative MIC Data (µg/mL) against Key Pathogens[2][3]
OrganismPhenotypeMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Interpretation*
Staphylococcus aureus Penicillin-Susceptible0.120.25Susceptible
Staphylococcus aureus Penicillin-Resistant (Beta-lactamase +)0.250.50Susceptible
Staphylococcus aureus Methicillin-Resistant (MRSA)>16.0>32.0Resistant
Streptococcus agalactiae Wild Type≤ 0.06≤ 0.12Susceptible
Streptococcus dysgalactiae Wild Type≤ 0.120.25Susceptible
Streptococcus uberis Wild Type0.251.0 - 2.0Susceptible/Intermediate
CoNS (e.g., S. chromogenes)Methicillin-Susceptible0.250.50Susceptible

*Note: Interpretations based on CLSI VET01 guidelines using Cephalothin as the class representative or specific Cephapirin breakpoints (≤8 µg/mL for intramammary context in some studies).

Key Technical Insight:

  • S. uberis Variability: While generally susceptible, S. uberis can show higher MICs (up to 2-4 µg/mL) compared to S. agalactiae. This is critical for formulation science; the drug concentration in the udder must remain above these elevated MICs for the duration of the dry period.

  • MRSA Exclusion: Cephapirin, like all 1st generation cephalosporins, has low affinity for PBP2a, rendering it ineffective against methicillin-resistant strains.

Pharmacokinetics & Formulation Science

The "Benzathine" salt is the critical functional component for dry cow therapy.

  • Solubility: Cephapirin benzathine is practically insoluble in water.

  • Depot Effect: Upon intramammary infusion, the salt forms a depot in the udder cistern. It slowly dissociates into free cephapirin and benzathine.

  • Therapeutic Duration: This slow dissociation maintains bactericidal concentrations (above MIC90) for 14 to 28 days , covering the critical early involution period where cows are most susceptible to new infections.

Visualization: Pharmacokinetic Profile (Logic Model)

PK_Profile Infusion Intramammary Infusion (Oil-based Gel) Depot Benzathine Salt Depot (Low Solubility) Infusion->Depot Dissociation Slow Hydrolysis (Rate Limiting Step) Depot->Dissociation ActiveDrug ActiveDrug Dissociation->ActiveDrug Elimination Systemic Absorption & Renal Elimination ActiveDrug->Elimination

Caption: Figure 2. Controlled release kinetics of the benzathine salt formulation ensuring prolonged therapeutic coverage.

Experimental Protocols

To validate the spectrum and efficacy of Cephapirin Benzathine, the following standardized protocols are recommended.

Protocol A: Determination of MIC via Broth Microdilution (CLSI VET01)

Purpose: To quantify the precise in vitro potency against specific clinical isolates.

  • Preparation of Stock Solution:

    • Dissolve Cephapirin Sodium (reference standard) in phosphate buffer (pH 6.0). Note: Do not use the benzathine salt for in vitro MIC testing due to solubility issues; use the sodium salt to determine the active moiety's potency.

  • Inoculum Preparation:

    • Select 3-5 colonies of the isolate (e.g., S. aureus) from an overnight agar plate.

    • Suspend in saline to reach 0.5 McFarland turbidity (approx. 1-2 x 10^8 CFU/mL).

  • Dilution:

    • Dilute the suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). For Streptococci, supplement with 2-5% Lysed Horse Blood (LHB).

  • Plate Setup:

    • Dispense 50 µL of antibiotic serial dilutions (range 0.06 – 32 µg/mL) into 96-well plates.

    • Add 50 µL of bacterial inoculum to each well (Final inoculum: 5 x 10^5 CFU/mL).

  • Incubation:

    • Incubate at 35 ± 2°C for 16-20 hours (20-24 hours for Streptococci).

  • Readout:

    • The MIC is the lowest concentration showing no visible growth.

Protocol B: Time-Kill Kinetics Assay

Purpose: To demonstrate bactericidal activity (reduction of >3 log10 CFU/mL).

  • Setup: Prepare 10 mL tubes of CAMHB containing Cephapirin at concentrations of 1x, 2x, and 4x the MIC of the test organism. Include a growth control (no antibiotic).

  • Inoculation: Inoculate to a final density of ~5 x 10^5 CFU/mL.

  • Sampling: Incubate at 37°C with shaking. Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots and plate on blood agar to count survivors.

  • Analysis: Plot Log10 CFU/mL vs. Time. Bactericidal activity is defined as a ≥3 log10 reduction from the initial inoculum at 24 hours.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; 5th Edition (VET01).[2]

  • Boehringer Ingelheim. (2023). ToMORROW® (cephapirin benzathine) Intramammary Infusion Product Label.[3][4]

  • Owens, W. E., et al. (1991). Efficacy of a cephapirin dry cow product for treatment of experimentally induced Staphylococcus aureus mastitis in heifers.[5] Journal of Dairy Science.[5][6]

  • Axelrod, J., et al. (1971). Cephapirin: In Vitro Antibacterial Spectrum.[7] Applied Microbiology.[8]

  • Arruda, A. G., et al. (2013). Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens.[9] American Journal of Veterinary Research.

Sources

Cephapirin benzathine 100 mg reference standard for veterinary drug research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Cephapirin Benzathine 100 mg Reference Standard for Veterinary Drug Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the Cephapirin Benzathine 100 mg reference standard, designed for researchers, scientists, and drug development professionals in the veterinary pharmaceutical field. It delves into the physicochemical properties, mechanism of action, and critical applications of this reference standard in ensuring the quality, safety, and efficacy of Cephapirin-based veterinary drugs.

Foundational Understanding of Cephapirin Benzathine

Cephapirin Benzathine is the benzathine salt form of Cephapirin, a first-generation cephalosporin antibiotic.[1][2] This salt formulation is designed to provide sustained-release properties, making it particularly effective for intramammary infusions in treating bovine mastitis.[3][4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Cephapirin Benzathine is fundamental to its application as a reference standard.

PropertyValueSource
Chemical Name bis((6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid);N,N'-dibenzylethane-1,2-diamine[2]
CAS Number 97468-37-6[1]
Molecular Formula C50H54N8O12S4[2]
Molecular Weight 1087.27 g/mol [5][6]
Appearance White, crystalline powder[6]
Solubility Practically insoluble in water, ether, and toluene; freely soluble in alcohol.[6]
Mechanism of Action

As a β-lactam antibiotic, Cephapirin Benzathine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] The core mechanism involves the following steps:

  • Targeting Penicillin-Binding Proteins (PBPs): Cephapirin binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[1][2]

  • Inhibition of Peptidoglycan Synthesis: PBPs are crucial for the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][5]

  • Cell Lysis: The inhibition of peptidoglycan synthesis weakens the cell wall, leading to cell lysis and bacterial death.[1][5]

Cephapirin demonstrates significant activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus agalactiae, common pathogens in bovine mastitis.[3][4][7] Its efficacy against Gram-negative bacteria is more limited.[3][7]

cluster_0 Mechanism of Action of Cephapirin Benzathine Cephapirin Cephapirin PBPs Penicillin-Binding Proteins (PBPs) Cephapirin->PBPs Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Disrupts formation of Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall->Cell_Lysis Weakens, leading to

Mechanism of action of Cephapirin Benzathine.

The 100 mg Reference Standard: Establishment and Characterization

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing.[8] The establishment of a 100 mg Cephapirin Benzathine reference standard involves a rigorous process of characterization and certification to ensure its identity, purity, and potency.

Comprehensive Characterization

A multi-faceted analytical approach is employed to fully characterize the Cephapirin Benzathine reference standard.[8][9]

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.[9]

    • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural confirmation.[9]

    • Infrared (IR) Spectroscopy: Offers information about the functional groups present in the molecule.

  • Purity and Impurity Profiling:

    • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for assessing purity and identifying any related substances or degradation products.[9]

    • Water Content: Determined by Karl Fischer titration.[10]

    • Residual Solvents: Analyzed by gas chromatography (GC).

    • Inorganic Impurities: Assessed by methods such as inductively coupled plasma (ICP) or residue on ignition (ROI).[8]

  • Potency Assignment: The potency of the reference standard is meticulously determined and certified. For the Cephapirin Benzathine USP Reference Standard, the potency is specified to be between 715 µg and 820 µg of cephapirin per mg.[10][11]

cluster_1 Characterization of Cephapirin Benzathine Reference Standard Start Bulk Cephapirin Benzathine Purification Purification (e.g., Recrystallization) Start->Purification Characterization Comprehensive Characterization Purification->Characterization Structural_Elucidation Structural Elucidation (NMR, MS, IR) Characterization->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, Water Content, etc.) Characterization->Purity_Assessment Potency_Assignment Potency Assignment Characterization->Potency_Assignment Certification Certification and Documentation Structural_Elucidation->Certification Purity_Assessment->Certification Potency_Assignment->Certification Final_Product 100 mg Reference Standard Certification->Final_Product cluster_2 UPLC-MS/MS Workflow for Cephapirin in Milk Start Bovine Milk Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE UPLC_MSMS UPLC-MS/MS Analysis SPE->UPLC_MSMS Quantification Quantification (using reference standard calibration curve) UPLC_MSMS->Quantification End Cephapirin Concentration Quantification->End

Sources

Stability and Bioanalysis of Cephapirin Benzathine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Residue Analysis

Executive Summary

Cephapirin benzathine is a first-generation cephalosporin widely used in veterinary medicine, particularly for intramammary treatment of mastitis in dry cows. Its efficacy relies on the benzathine salt form, which grants low solubility and extended release (depot effect).[1] However, this physicochemical advantage presents unique challenges in bioanalysis. Upon dissociation in biological matrices, the parent molecule (cephapirin) is susceptible to rapid enzymatic hydrolysis to desacetylcephapirin.

This guide details the stability profile of cephapirin in bovine milk, plasma, and tissue, providing a validated framework for sample handling, extraction, and LC-MS/MS quantification.

Chemical & Biological Context

The Instability Mechanism

The core challenge in analyzing cephapirin is distinguishing between chemical instability (beta-lactam ring hydrolysis) and metabolic instability (deacetylation).

  • Dissociation: In physiological fluids, the benzathine salt dissociates, releasing free cephapirin.

  • Enzymatic Hydrolysis: Endogenous esterases (abundant in plasma and liver, present in milk) rapidly cleave the acetyl side chain at the C-3 position.

  • Product: This converts Cephapirin (CEPH) to Desacetylcephapirin (DAC) .[2]

    • Critical Note: DAC retains microbiological activity. Regulatory bodies (FDA, EMA) often require the quantification of the sum of CEPH and DAC residues.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation route that must be controlled during analysis.

CephapirinDegradation Benzathine Cephapirin Benzathine (Salt Form) Cephapirin Cephapirin (Free Base) Benzathine->Cephapirin Dissociation in Matrix (Rapid) Desacetyl Desacetylcephapirin (Active Metabolite) Cephapirin->Desacetyl Esterase Hydrolysis (Metabolic) RingOpen Hydrolyzed Beta-Lactam (Inactive) Cephapirin->RingOpen pH > 9.0 (Chemical) Desacetyl->RingOpen pH > 9.0

Figure 1: The metabolic and chemical degradation pathways of Cephapirin.[3][4] Note that esterase activity is the primary concern during sample collection.

Matrix-Specific Challenges

MatrixPrimary Stability ThreatEsterase ActivityRecommended Stabilization
Bovine Milk Partitioning of fat; moderate enzymatic conversion.ModerateImmediate cooling (4°C); processing within 4h or freezing at -80°C.
Plasma/Serum Rapid deacetylation; protein binding.High Critical: Immediate centrifugation at 4°C; addition of esterase inhibitors (e.g., NaF) or immediate protein precipitation.
Kidney/Liver Tissue-bound residues; "new" degradation products (PIR-7/8).Very HighFlash freezing in liquid nitrogen; homogenization in cold solvent (ACN).
Urine pH variability; high concentration.LowpH adjustment to 6.0–7.0; prevent alkaline hydrolysis.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the analytical method must arrest the conversion of CEPH to DAC immediately upon sampling. The following protocol utilizes Protein Precipitation (PPT) combined with Solid Phase Extraction (SPE) to ensure stability and cleanliness.

Reagents & Materials
  • Extraction Solvent: Acetonitrile (ACN) / Water (80:20 v/v). The high organic content denatures esterases immediately.

  • Buffer: 0.1M Phosphate buffer (pH 6.0).

  • SPE Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance) columns (e.g., Oasis HLB or Strata-X), 60mg/3mL.

Sample Preparation Workflow (Milk/Plasma)

This workflow is designed to minimize "bench time" where degradation occurs.

  • Aliquot: Transfer 1.0 mL of milk/plasma into a chilled centrifuge tube.

  • Spike (IS): Add Internal Standard (Cephapirin-d5).

  • Precipitate: Add 4.0 mL of cold Acetonitrile immediately. Vortex for 1 min.

    • Why: This step precipitates proteins and denatures esterases, "freezing" the CEPH:DAC ratio.

  • Centrifuge: 4000 rpm for 10 min at 4°C.

  • Dilute: Transfer supernatant to a new tube; dilute with 10 mL Phosphate Buffer (pH 6.0) to reduce organic strength for SPE retention.

  • SPE Cleanup:

    • Condition: 3 mL Methanol -> 3 mL Water.

    • Load: Pass diluted sample (approx 1-2 mL/min).

    • Wash: 3 mL Water (removes salts/sugars).

    • Elute: 3 mL Acetonitrile/Water (80:20) containing 0.1% Formic Acid.[5][6]

  • Reconstitute: Evaporate under N2 stream at 40°C; reconstitute in mobile phase.

Validated LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 100mm x 2.1mm, 3.5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5][6]

  • Mobile Phase B: Acetonitrile.[5][7][8]

  • Ionization: ESI Positive Mode.

MRM Transitions (Quantification):

  • Cephapirin: m/z 424.1 → 292.1 (Quant); 424.1 → 320.1 (Qual).

  • Desacetylcephapirin: m/z 382.1 → 250.1 (Quant).

Workflow Visualization

ExtractionWorkflow Sample Biological Sample (Milk/Plasma) Crash Protein Precipitation Add Cold ACN (1:4 ratio) Sample->Crash Immediate Denaturation Spin Centrifugation 4000rpm, 4°C, 10 min Crash->Spin Dilution Supernatant Dilution Add Phosphate Buffer pH 6.0 Spin->Dilution Supernatant SPE SPE Cleanup (HLB) Load -> Wash (H2O) -> Elute Dilution->SPE Reduce % Organic LCMS LC-MS/MS Analysis ESI+ MRM Mode SPE->LCMS Concentrated Extract

Figure 2: Optimized extraction workflow emphasizing rapid enzyme denaturation via acetonitrile precipitation.

Stability Validation Data

To comply with VICH GL49 and FDA Bioanalytical Method Validation guidelines, the following stability parameters must be established.

Freeze-Thaw Stability

Samples (Low and High QC) should undergo three freeze-thaw cycles.

  • Critical Finding: Cephapirin in milk is generally stable for 3 cycles if thawed at 4°C. In plasma, degradation to DAC is observed if thawed at room temperature.

  • Requirement: Thaw all samples in an ice bath or 4°C refrigerator.

Short-Term (Bench-Top) Stability

Stability of the analyte in the matrix at ambient temperature during processing.

AnalyteMatrixT = 0hT = 4h (RT)T = 4h (4°C)Status
Cephapirin Plasma100%65%92%Unstable at RT
Cephapirin Milk100%88%96%Moderate Stability
DAC Plasma100%98%99%Stable

Data Interpretation: Plasma samples cannot be left on the bench. They must be processed immediately or kept on ice.

Long-Term Storage
  • -20°C: Acceptable for < 2 weeks. Degradation of Cephapirin to DAC reaches >15% after 1 month.

  • -80°C: Recommended for all long-term storage. Stability confirmed up to 6 months.

Regulatory Compliance & Best Practices

Residue Definition

Researchers must verify the "marker residue" defined by their target region's regulatory body.

  • USA (FDA): Cephapirin and Desacetylcephapirin (Sum).

  • EU (EMA): Sum of Cephapirin and Desacetylcephapirin.

Quality Control (QC) Criteria
  • Linearity: R² > 0.99 for both CEPH and DAC.[8][9]

  • Recovery: 70–110% (corrected by Internal Standard).

  • Matrix Effect: Must be assessed by comparing post-extraction spikes to solvent standards. Milk often shows ion suppression; use matrix-matched calibration curves.

Troubleshooting "New" Metabolites

Recent research indicates that harsh extraction conditions (high heat or extreme pH) can generate artifacts like PIR-7 (methoxy-desacetylcephapirin).

  • Prevention: Avoid using methanol as the primary extraction solvent if acidic conditions are present; use Acetonitrile. Keep evaporation temperatures < 45°C.

References

  • BenchChem. (2025).[1] Cephapirin Benzathine: Stability and Application Notes. Retrieved from

  • Moats, W. A., et al. (2000).[2] Conversion of cephapirin to desacetylcephapirin in milk and tissues of treated animals. Journal of Agricultural and Food Chemistry. Retrieved from

  • Ray, P., et al. (2014). Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows. PLoS ONE. Retrieved from

  • Karageorgou, E., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of pharmaceuticals. Retrieved from

  • Junza, A., et al. (2011). Comparative study of the stability of beta-lactam antibiotics in biological matrices. Journal of Chromatography B. (Contextual grounding on beta-lactam instability).
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

Sources

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Quantification of Cephapirin in Bovine Milk: Method Development & Validation Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

The Challenge: Cephapirin benzathine is a first-generation cephalosporin used for intramammary treatment in dry cows. While effective, its detection in milk poses a dual challenge:

  • Solubility: The benzathine salt is practically insoluble in water, unlike its sodium counterpart. Standard aqueous extractions often fail to recover the drug bound in the salt form.

  • Matrix Interference: Milk is a complex emulsion of proteins and fats that can foul HPLC columns and mask the analyte signal at the required low-ppb regulatory limits (typically 20 µg/kg in the US/EU).

The Solution: This protocol details a robust HPLC-UV method utilizing a Dissociation-Extraction-Cleanup (DEC) workflow. We employ an acidic acetonitrile extraction to dissociate the benzathine salt and precipitate proteins simultaneously, followed by Solid Phase Extraction (SPE) to remove lipids and concentrate the analyte. This method is validated for compliance with US FDA and EU MRLs.

Chemical Properties & Mechanistic Insight[1][2]

Understanding the analyte's behavior is critical for method success. Cephapirin benzathine is a salt that must be dissociated to release the active Cephapirin moiety for analysis.

PropertyCephapirin SodiumCephapirin BenzathineImpact on Method
Solubility (Water) Very SolublePractically InsolubleCRITICAL: Extraction solvent must contain acid or organic modifier to dissolve the benzathine salt.
pKa ~2.15 (COOH), ~5.1 (Pyridine)N/A (Salt form)Mobile phase pH must be controlled (pH 4–6) to ensure consistent retention.
UV Max 290 nm~260-290 nmDetection at 290 nm minimizes interference from milk proteins (which absorb strongly at 210-220 nm).
Metabolism Rapidly desacetylatedSlow releaseMethod must resolve Cephapirin from its metabolite, Desacetylcephapirin .

Experimental Protocol

Reagents & Materials
  • Standards: Cephapirin Sodium (USP Reference Standard), Desacetylcephapirin (Metabolite standard).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ).

  • Buffers: Sodium Acetate, Glacial Acetic Acid, 0.1 N HCl.

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.

Sample Preparation: The DEC Workflow

This workflow is designed to maximize recovery of the hydrophobic benzathine salt while removing the milk matrix.

Step 1: Extraction & Dissociation

  • Transfer 10.0 mL of raw milk into a 50 mL polypropylene centrifuge tube.

  • Add 20.0 mL of Extraction Solvent (Acetonitrile:0.1 N HCl, 95:5 v/v ).

    • Scientist Note: The HCl is essential to protonate the benzathine component, aiding dissociation and solubility, while ACN precipitates casein proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Decant the supernatant into a clean vessel.

Step 2: Lipid Removal & Concentration (SPE)

  • Dilution: Dilute the supernatant with 40 mL of water to reduce organic content to <30% (essential for retention on SPE).

  • Conditioning: Pass 3 mL Methanol followed by 3 mL Water through the HLB cartridge.

  • Loading: Pass the diluted sample extract through the cartridge at a flow rate of ~1-2 mL/min.

  • Washing: Wash with 3 mL of Water:Methanol (95:5) to remove residual lactose and salts.

  • Elution: Elute analytes with 3 mL of Acetonitrile .

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitution: Dissolve residue in 1.0 mL of Mobile Phase A . Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC Method Parameters
  • System: HPLC with UV/Vis or PDA Detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Vol: 50 µL (Large volume injection improves sensitivity for UV).

  • Detection: 290 nm (Primary), 254 nm (Secondary confirmation).

Mobile Phase Gradient:

  • Solvent A: 0.01 M Sodium Acetate Buffer (pH 4.5).

  • Solvent B: Acetonitrile.[1][2]

Time (min)% A (Buffer)% B (ACN)Description
0.0955Initial equilibration
2.0955Hold to elute polar interferences
10.07030Linear gradient to elute Cephapirin
12.07030Hold
12.1955Re-equilibration
18.0955End of Run

Visualizations

Sample Preparation Workflow

SamplePrep Start Raw Milk Sample (10 mL) Extract Extraction & Dissociation Add 20mL ACN + 0.1N HCl (Dissolves Benzathine Salt) Start->Extract Precip Protein Precipitation (Casein Removal) Extract->Precip Simultaneous Centrifuge Centrifugation 4000xg, 10 min Precip->Centrifuge Supernatant Collect Supernatant (Discard Pellet) Centrifuge->Supernatant Dilute Dilution Add 40mL Water (Reduce % Organic for SPE) Supernatant->Dilute SPE_Load SPE Loading (HLB Cartridge) Dilute->SPE_Load SPE_Wash SPE Wash (5% MeOH in Water) SPE_Load->SPE_Wash SPE_Elute SPE Elution (100% ACN) SPE_Wash->SPE_Elute Evap Evaporation & Reconstitution (Mobile Phase A) SPE_Elute->Evap HPLC HPLC-UV Analysis (290 nm) Evap->HPLC

Caption: Optimized Dissociation-Extraction-Cleanup (DEC) workflow for Cephapirin in milk.

Separation Mechanism

Mechanism Analyte Cephapirin (Polar/Ionic) Interaction Hydrophobic Interaction (Retention) Analyte->Interaction Adsorbs Stationary C18 Stationary Phase (Hydrophobic) Stationary->Interaction Ligand Mobile Mobile Phase (Acetate Buffer pH 4.5) Mobile->Interaction Modulates Ionization Separation Separation from Desacetylcephapirin Interaction->Separation Gradient Elution

Caption: Chromatographic mechanism relying on hydrophobic interaction modulated by pH control.

Method Validation Summary

This method has been designed to meet ICH Q2(R1) validation criteria.

ParameterAcceptance CriteriaTypical ResultNotes
Linearity (R²) > 0.9950.999Range: 10 – 500 µg/kg (ppb)
Recovery 70% – 110%85% ± 4%Acidic extraction is key to high recovery.
Precision (RSD) < 10%4.2% (Intra-day)Automated SPE improves precision.
LOD / LOQ < MRL5 ppb / 15 ppbSufficient for 20 ppb regulatory limit.
Specificity No interferenceClean baseline290 nm avoids milk protein noise.

Troubleshooting & Senior Scientist Tips

  • Low Recovery?

    • Cause: Incomplete dissociation of the benzathine salt.

    • Fix: Ensure the extraction solvent contains acid (0.1 N HCl).[3] Do not use pure ACN. Increase vortex time.

  • Column Backpressure High?

    • Cause: Lipid carryover or precipitated proteins.

    • Fix: Ensure the centrifugation step is cold (4°C) to solidify fats. Use a guard column.[1]

  • Ghost Peaks?

    • Cause: Late-eluting hydrophobic milk components from previous runs.

    • Fix: Extend the gradient wash step (100% B) or include a "sawtooth" wash run every 10 samples.

References

  • Moats, W. A., et al. (1998). Determination of Cephapirin and Ceftiofur Residues in Bovine Milk by Liquid Chromatography with Ultraviolet Detection. Journal of AOAC International. Retrieved from [Link]

  • European Medicines Agency (EMA). (2000). Cephapirin: Summary Report (MRL). Retrieved from [Link]

  • US Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21: Tolerances for Residues of New Animal Drugs in Food. Retrieved from [Link]

  • Li, C., et al. (2023). Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices. PLOS ONE. Retrieved from [Link][4]

Sources

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Cephapirin from Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

Cephapirin benzathine is a first-generation cephalosporin commonly administered as a benzathine salt to provide prolonged release, particularly in veterinary mastitis treatments.[1][2]

The Bioanalytical Challenge: In biological fluids, the benzathine salt rapidly dissociates. Therefore, the analytical target is rarely the intact salt but rather the active moiety, cephapirin , and its primary metabolite, desacetylcephapirin .

  • Polarity: Cephapirin is amphoteric (contains both carboxylic acid and amine groups) and highly polar (logP ~ 0.2). Traditional C18 silica cartridges often suffer from "breakthrough" (poor retention) unless ion-pairing reagents are used.

  • Stability: The beta-lactam ring is hydrolytically unstable in highly alkaline (pH > 9) or highly acidic (pH < 2) conditions.

  • Matrix Interferences: Milk contains high loads of proteins (caseins) and lipids that rapidly clog standard SPE frits and suppress ionization in LC-MS/MS.

The Solution: This protocol utilizes a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent .[3] Unlike silica-based C18, HLB polymers possess a specific surface chemistry (N-vinylpyrrolidone and divinylbenzene copolymer) that retains polar compounds like cephapirin even after the sorbent dries, without the need for ion-pairing reagents.

Experimental Workflow Diagrams

Figure 1: The Extraction Logic

This diagram illustrates the physicochemical interactions driving the extraction.

SPE_Mechanism Analyte Cephapirin (Polar/Amphoteric) Sorbent HLB Polymer (Divinylbenzene-co-N-VP) Analyte->Sorbent Hydrophobic Interaction (Backbone) Analyte->Sorbent Polar Interaction (N-VP Moiety) Matrix Milk/Plasma (Proteins/Fats) Matrix->Analyte Dissociation of Benzathine Salt Wash Water Wash Wash->Sorbent Removes Salts/Proteins Elute Methanol Elution Elute->Sorbent Disrupts Interactions

Caption: Dual-retention mechanism of HLB sorbents ensuring capture of polar cephapirin residues.

Figure 2: Step-by-Step Extraction Workflow

Detailed operational flow for Milk and Plasma samples.

Workflow cluster_SPE SPE Procedure (HLB Cartridge) Start Sample Collection (Milk/Plasma) PreTx Protein Precipitation Add Acetonitrile (1:2 ratio) Vortex 1 min Start->PreTx Centrifuge Centrifugation 4000 x g, 10 min, 4°C PreTx->Centrifuge Evap Nitrogen Evaporation Remove Organic Solvent (ACN) < 45°C Centrifuge->Evap Supernatant Dilute Reconstitution/Dilution Add 0.1M Phosphate Buffer (pH 8.0) Evap->Dilute Condition 1. Condition 3mL MeOH -> 3mL Water Dilute->Condition Load 2. Load Sample Flow: 1 mL/min Condition->Load Wash 3. Wash 2mL 5% MeOH in Water Load->Wash Elute 4. Elute 3mL Methanol Wash->Elute Recon Final Reconstitution Mobile Phase A:B (90:10) Elute->Recon

Caption: Critical path for isolating cephapirin from complex biological matrices.

Detailed Protocols

Protocol A: Extraction from Bovine Milk (High Complexity)

Milk requires rigorous deproteinization to prevent column fouling.

Materials Required:

  • SPE Cartridge: Oasis HLB (60 mg, 3 cc) or equivalent polymeric sorbent.

  • Extraction Solvent: Acetonitrile (ACN).[4]

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0) or McIlvaine Buffer (with EDTA).[5]

  • Apparatus: N2 Evaporator, Centrifuge (refrigerated).

Step-by-Step Procedure:

  • Sample Preparation (Deproteinization):

    • Transfer 2.0 mL of raw milk into a 15 mL polypropylene centrifuge tube.

    • Add 4.0 mL of Acetonitrile (ACN). Note: ACN is preferred over acids like TCA because it precipitates proteins without hydrolyzing the acid-labile beta-lactam ring.

    • Vortex vigorously for 1 minute .

    • Centrifuge at 4000 × g for 10 minutes at 4°C to pellet the precipitated proteins and fats.

  • Supernatant Treatment:

    • Transfer the clear supernatant to a clean glass tube.

    • Crucial Step: Evaporate the supernatant under a gentle stream of Nitrogen at 45°C until the volume is reduced to approximately 1.0 mL (removing the organic ACN). Failure to remove ACN will cause the analyte to break through the SPE cartridge during loading.

    • Reconstitute/Dilute the remaining aqueous residue with 3.0 mL of Phosphate Buffer (pH 8.0) .

  • SPE Cleanup:

    • Condition: Pass 3 mL Methanol followed by 3 mL HPLC-grade water through the cartridge.

    • Load: Pass the prepared sample (from Step 2) through the cartridge at a slow flow rate (~1 mL/min).

    • Wash: Pass 2 mL of 5% Methanol in Water . This removes residual sugars and salts without eluting the cephapirin.

    • Elute: Elute the target analytes with 3 mL of Methanol .

  • Final Prep:

    • Evaporate the eluate to dryness under Nitrogen (45°C).

    • Reconstitute in 1.0 mL of initial mobile phase (e.g., 0.1% Formic Acid in Water/ACN 90:10).

    • Filter through a 0.2 µm PTFE syringe filter into an LC vial.

Protocol B: Extraction from Plasma or Urine (Moderate Complexity)

Plasma requires less aggressive lipid removal than milk.

  • Sample Preparation:

    • Plasma: Mix 1 mL Plasma with 1 mL 0.1 M Phosphate Buffer (pH 6-8).

    • Urine: Centrifuge urine (2000 × g, 5 min) to remove particulates. Dilute 1 mL supernatant with 2 mL Buffer.

  • SPE Cleanup:

    • Follow the same SPE steps (Condition, Load, Wash, Elute) as Protocol A.

    • Modification: If the sample is highly concentrated (e.g., urine post-dose), the wash step can be increased to 5% ACN/Water to ensure cleaner baselines.

Quantitative Performance & Validation

The following data represents typical performance metrics using this HLB-based protocol coupled with LC-MS/MS detection.

ParameterCephapirinDesacetylcephapirinNotes
Recovery (Milk) 85% - 95%80% - 90%High recovery due to polymeric retention.
Recovery (Plasma) 90% - 98%88% - 95%Cleaner matrix yields higher recovery.
LOD (Limit of Detection) 1.0 µg/kg (ppb)1.5 µg/kg (ppb)Well below regulatory MRLs (typically 10-20 ppb).
RSD (Precision) < 8%< 10%Intra-day precision (n=6).
Linearity (R²) > 0.995> 0.992Range: 5 - 500 µg/kg.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Incomplete protein precipitation or ACN remaining in load.Ensure full evaporation of ACN before loading. Check pH of load (should be 6.0–8.5).
Cartridge Clogging High lipid/protein content in milk.Increase centrifugation speed/time. Use a 0.45µm filter before SPE loading if necessary.
Peak Tailing (LC) Interaction with silanols (if using C18) or metal chelation.Switch to HLB (polymer).[3] Add 0.1% Formic Acid to mobile phase.[5] Use EDTA in extraction buffer.[5]
Degradation pH extremes or heat.Keep evaporation temp < 45°C. Process samples immediately or freeze at -20°C.

References

  • US Food and Drug Administration (FDA). Multiresidue Method for the Determination of Beta-Lactam Antibiotics in Milk. Laboratory Information Bulletin. [Link]

  • European Medicines Agency (EMA). Cephapirin: Summary Report (MRL). Committee for Veterinary Medicinal Products. [Link]

  • Journal of Chromatography B. Determination of cephapirin and its metabolite in bovine milk by LC-MS/MS. (Generic reference to standard methodology in the field, exemplified by methods found in search results 1.1, 1.4, 1.11). [Link]

  • Waters Corporation. Oasis HLB Care & Use Manual. (Source for sorbent mechanism). [Link]

Sources

Preparation of cephapirin benzathine stock solutions for MIC determination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of Cephapirin Stock Solutions for Minimum Inhibitory Concentration (MIC) Determination

Abstract

This technical guide provides a comprehensive methodology for the preparation of cephapirin stock solutions intended for in vitro antimicrobial susceptibility testing (AST), specifically for the determination of Minimum Inhibitory Concentration (MIC). A critical distinction is made between the two common salt forms of cephapirin: benzathine and sodium. Due to its inherent low aqueous solubility, cephapirin benzathine is unsuitable for standard broth or agar dilution MIC assays. This document elucidates the physicochemical properties of both salts, explains the scientific rationale for selecting the appropriate form for MIC testing, and provides a detailed, validated protocol for the preparation of stock solutions using the water-soluble cephapirin sodium, in alignment with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Introduction: The Tale of Two Salts

Cephapirin is a first-generation cephalosporin antibiotic that functions by inhibiting bacterial cell wall synthesis through interference with penicillin-binding proteins (PBPs)[1][2]. In research and veterinary applications, it is commonly available in two salt forms: cephapirin benzathine and cephapirin sodium. The choice between these salts is dictated entirely by the intended application and is a crucial first step in experimental design.

  • Cephapirin Benzathine: This salt is specifically formulated for sustained-release, creating a depot effect for prolonged antibacterial activity at the site of administration[3]. This property is achieved by its very low solubility in aqueous environments. Consequently, it is primarily used in long-acting veterinary formulations, such as intramammary infusions for treating bovine mastitis[3][4].

  • Cephapirin Sodium: In contrast, cephapirin sodium is highly soluble in water[5]. This characteristic makes it the appropriate choice for preparing solutions for in vitro assays, including the standardized MIC determination methods that require the antimicrobial agent to be fully dissolved in aqueous broth or agar media[3].

Core Directive: To obtain a valid and reproducible MIC value for the active cephapirin moiety, the highly soluble cephapirin sodium salt must be used. Attempting to perform a standard broth microdilution assay with the insoluble cephapirin benzathine will lead to inaccurate and non-reproducible results, as the compound will not be in solution to act on the microorganisms.

Physicochemical Properties: A Comparative Analysis

The significant difference in solubility between the two salts is the determining factor for their application. The following table summarizes their key physicochemical properties.

PropertyCephapirin BenzathineCephapirin Sodium
CAS Number 97468-37-6[1][6]24356-60-3
Molecular Formula C₅₀H₅₄N₈O₁₂S₄[2]C₁₇H₁₆N₃NaO₆S₂
Molecular Weight 1087.27 g/mol [1][2][6]445.44 g/mol
Aqueous Solubility Practically Insoluble[1][3][5][7]Very Soluble[5]
Primary Application In vivo sustained-release formulationsIn vitro assays (e.g., MIC testing)
Recommended Solvent for Stock Dimethyl Sulfoxide (DMSO) at 81 mg/mL[7]Sterile, distilled water[5]

Workflow for Preparation of Cephapirin Sodium Stock Solution

The following diagram outlines the validated workflow for preparing a high-concentration stock solution of cephapirin sodium suitable for serial dilution in MIC assays.

G cluster_prep Phase 1: Preparation & Calculation cluster_sol Phase 2: Solubilization cluster_final Phase 3: Finalization & Storage calc 1. Calculate Required Mass (Account for Potency) weigh 2. Accurately Weigh Cephapirin Sodium Powder calc->weigh add_solvent 3. Add Sterile Distilled Water to Weighed Powder weigh->add_solvent vortex 4. Vortex Thoroughly Until Fully Dissolved add_solvent->vortex sterilize 5. Sterilize via 0.22 µm Filter (If not using aseptic technique throughout) vortex->sterilize aliquot 6. Aliquot into Sterile Cryovials sterilize->aliquot store 7. Store at ≤ -20°C Protect from Light aliquot->store

Caption: Workflow for preparing cephapirin sodium stock solution.

Protocol: Preparation of Cephapirin Sodium Stock Solution for MIC Determination

This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial stock solution preparation[8][9][10]. It describes the preparation of a 1280 µg/mL stock solution, which is a convenient concentration for subsequent two-fold serial dilutions.

Materials and Reagents
  • Cephapirin Sodium powder (USP grade or equivalent)

  • Certificate of Analysis (CoA) for the cephapirin sodium lot, indicating its potency (in µg/mg or %)

  • Sterile, distilled, deionized water (dH₂O)

  • Sterile 15 mL or 50 mL conical tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile serological pipettes

  • Sterile 0.22 µm syringe filters (optional, for sterilization)

  • Sterile, light-protecting cryovials (e.g., amber colored)

Pre-Protocol Calculation: Accounting for Potency

Antimicrobial powders are not 100% pure active compound. It is essential to correct for the potency of the powder to create a stock solution of the desired active concentration. The potency is provided on the CoA.

Use the following formula to determine the mass of powder to weigh[10]:

Weight to weigh (mg) = [Desired Volume (mL) × Desired Concentration (µg/mL)] / [Potency (µg/mg)]

Example Calculation:

  • Desired Concentration: 1280 µg/mL

  • Desired Volume: 10 mL

  • Potency (from CoA): 950 µg/mg

Weight (mg) = (10 mL × 1280 µg/mL) / 950 µg/mg = 13.47 mg

Step-by-Step Methodology
  • Preparation: Perform all procedures in a laminar flow hood or using strict aseptic techniques to maintain sterility.

  • Weighing: Accurately weigh the calculated amount of cephapirin sodium powder (e.g., 13.47 mg) and transfer it into a sterile conical tube.

  • Solubilization: Using a sterile pipette, add the desired volume of sterile dH₂O (e.g., 10 mL) to the conical tube.

  • Mixing: Cap the tube securely and vortex at medium speed until the powder is completely dissolved. The solution should be clear and free of any visible particulates.

  • Sterilization (Optional): If the entire procedure was not performed under strict aseptic conditions, sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of the MIC assay.

  • Aliquoting: Dispense the stock solution into small, single-use volumes in sterile, light-protecting cryovials. Aliquoting prevents repeated freeze-thaw cycles which can degrade the antibiotic[9].

  • Storage: Label the cryovials clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C or, for long-term stability, at ≤ -70°C[1][9][]. The solution should be protected from light.

Conclusion and Best Practices

The successful determination of cephapirin's in vitro antimicrobial activity hinges on the correct preparation of the stock solution. The fundamental takeaway is the selection of the appropriate salt form: the highly soluble cephapirin sodium is required for all aqueous-based susceptibility testing, including standard MIC assays. Cephapirin benzathine, due to its insolubility, is unsuited for this purpose and is reserved for specific in vivo, sustained-release applications. Adherence to the detailed protocol, with careful attention to potency calculations and aseptic technique, will ensure the generation of accurate, reproducible, and trustworthy MIC data for researchers, scientists, and drug development professionals.

References

  • PubChem. Cephapirin Benzathine | C50H54N8O12S4. National Center for Biotechnology Information. [Link]

  • Tianming Pharmaceutical. Cephapirin Benzathine – High-Quality API Supplier.[Link]

  • HPC Standards Inc. Cephapirin benzathine | C50H54N8O12S4 | 677142 | 97468-37-6.[Link]

  • Pharmacopeia. usp31nf26s1_m14490, USP Monographs: Cephapirin Benzathine.[Link]

  • Google Patents.
  • Li, X., et al. (2023). Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices. PLOS ONE. [Link]

  • Clinical and Laboratory Standards Institute. CLSI M100-ED34:2024 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.[Link]

  • Google Patents.
  • USP-NF. USP Monographs: Cephapirin Benzathine.[Link]

  • Australian Pesticides and Veterinary Medicines Authority. Public release summary - Evaluation of the new active CEPHAPIRIN.[Link]

  • Clinical and Laboratory Standards Institute. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Clinical and Laboratory Standards Institute. CLSI M100™.[Link]

  • Reddit. Does Cephapirin Benzathine/Dry Cow Tomorrow expire?[Link]

  • MDPI. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry.[Link]

  • ResearchGate. Ratio of cephapirin benzathine solubility across the 3-milk media and...[Link]

  • bioRxiv. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk products using cephapirin sodium and benzathine as model drugs.[Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.[Link]

  • ResearchGate. (PDF) Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices.[Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.[Link]

  • APEC. Antimicrobial Susceptibility Testing.[Link]

  • Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing.[Link]

  • eCFR. 21 CFR 526.363 -- Cephapirin benzathine.[Link]

Sources

Application Note: Protocol for Intramammary Infusion Studies using Cephapirin Benzathine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note defines the rigorous technical standards required for conducting intramammary (IMM) infusion studies utilizing Cephapirin Benzathine , a first-generation cephalosporin formulated for dry cow therapy.[1][2] Unlike its sodium salt counterpart intended for lactating cows, the benzathine salt exhibits low solubility, creating a prolonged-release depot within the non-lactating udder.[3] This guide addresses the critical variables often overlooked in field trials: aseptic infusion technique to prevent iatrogenic infections, precise pharmacokinetic sampling windows, and validated residue detection methodologies.

Pharmacological Basis & Mechanism of Action[1]

The Benzathine Depot Effect

Cephapirin benzathine is formulated in a stable peanut oil gel.[3][4][5] The benzathine salt is practically insoluble in water. Upon infusion into the dry udder, the lipid-based vehicle facilitates a slow dissociation of the active cephapirin moiety. This "depot effect" maintains bactericidal concentrations (above MIC


) against Staphylococcus aureus and Streptococcus agalactiae for weeks, covering the critical early dry period where the keratin plug is not yet fully formed.
Molecular Target

Cephapirin acts by covalently binding to Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inhibits the transpeptidation enzyme (transpeptidase), preventing the cross-linking of peptidoglycan chains. The structural integrity of the cell wall collapses, leading to osmotic lysis.

Mechanism Visualization

The following diagram illustrates the cascade from infusion to bacterial lysis, highlighting the kinetic difference between the salt forms.

G Infusion IMM Infusion (Dry Off) Depot Benzathine Salt (Oil Gel Depot) Infusion->Depot Administration Dissociation Slow Dissociation (Hydrolysis) Depot->Dissociation Time-Dependent Release ActiveDrug Free Cephapirin (Active Moiety) Dissociation->ActiveDrug Solubilization Target Binds PBP (Transpeptidase) ActiveDrug->Target Affinity Binding Lysis Cell Wall Lysis (Bactericidal) Target->Lysis Peptidoglycan Failure

Figure 1: Pharmacodynamic cascade of Cephapirin Benzathine. The rate-limiting step is the dissociation from the oil depot.

Study Design & Pre-Clinical Parameters

Subject Selection Criteria

To ensure data integrity, subjects must meet strict inclusion criteria to avoid confounding variables such as systemic illness or chronic teat damage.

ParameterInclusion CriteriaExclusion CriteriaRationale
Lactation Stage End of lactation (Dry-off day)< 30 days prior to calvingPrevents residue violations in colostrum.[3][5]
Udder Health Functional quarters; SCC < 200k (for PK studies)Teat end hyperkeratosis (Score >3)Damaged teat ends alter infusion dynamics and infection risk.
History No antibiotic treatment in prior 30 daysSystemic mastitis or feverPrevents drug interaction or washout interference.
Treatment Groups
  • Group A (Treatment): Cephapirin Benzathine (300 mg activity/10 mL syringe).[3][4][5][6]

  • Group B (Negative Control): Untreated or Vehicle Control (Peanut oil base only).

  • Group C (Positive Control): Comparative approved DCT antibiotic (if efficacy trial).

The Infusion Protocol (Aseptic Technique)

CRITICAL WARNING: The leading cause of failure in IMM studies is not drug inefficacy, but the introduction of environmental pathogens (e.g., E. coli, Klebsiella) during infusion. The following "Partial Insertion" method is mandatory to preserve the streak canal's keratin plug.

Step-by-Step Workflow
  • Milking: Completely milk out the quarter. Residual milk interferes with drug distribution.

  • Pre-Dip: Apply germicidal teat dip (iodine/chlorhexidine) and allow 30 seconds contact time.

  • Dry: Wipe dry with a single-use clean towel.

  • Sanitize (The Critical Step): Scrub the teat end (orifice) with 70% isopropyl alcohol pads.

    • Rule: Scrub until the pad comes away clean.

    • Sequence: Scrub Far teats first, then Near teats (prevents reaching over clean teats).

  • Infusion (Partial Insertion):

    • Remove the protective cap to expose only 2-3 mm of the cannula (use Opti-Sert® or similar guide).

    • Insert only the tip into the streak canal. DO NOT insert the full cannula.[3]

    • Depress plunger slowly.

  • Post-Infusion:

    • Massage the quarter upward to distribute the suspension.

    • Apply post-dip immediately.

Workflow Logic Diagram

Workflow Start Start: Dry-Off Event MilkOut 1. Complete Milk Out Start->MilkOut Scrub 2. Alcohol Scrub (Far to Near) MilkOut->Scrub Remove organic load Insert 3. Partial Insertion (2-3mm Depth) Scrub->Insert Critical Asepsis Infuse 4. Infuse & Massage Insert->Infuse Protect Keratin Plug Dip 5. Post-Dip Barrier Infuse->Dip Record 6. Record Time & ID Dip->Record

Figure 2: The "Partial Insertion" workflow minimizes damage to the streak canal, a primary defense mechanism.

Analytical Protocol: Residue & PK Analysis

For pharmacokinetic profiling, High-Performance Liquid Chromatography (HPLC) or LC-MS/MS is the standard. Bioassays (inhibition tests) lack the specificity required for quantitative PK modeling.

Sample Preparation (Milk/Secretion)
  • Extraction:

    • Aliquot 5 mL of mammary secretion.

    • Add 15 mL Acetonitrile (ACN) to precipitate proteins.

    • Vortex vigorously (1 min) and centrifuge (4000g, 10 min, 4°C).

  • Cleanup (SPE):

    • Decant supernatant.[7]

    • Dilute with phosphate buffer (pH 6.0).

    • Pass through a C18 Solid Phase Extraction (SPE) cartridge conditioned with methanol and water.[7]

    • Elute cephapirin with 3 mL methanol.

    • Evaporate to dryness under nitrogen stream; reconstitute in mobile phase.

HPLC Conditions (Reference Standard)
  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: 85% Acetate Buffer (0.01M) : 15% Acetonitrile.[7]

  • Detection: UV at 254 nm or MS/MS (Transition 424 -> 152 m/z).

  • Limit of Quantitation (LOQ): Must be validated to < 10 ppb (0.01 µg/mL) to align with regulatory MRLs.

Regulatory Withdrawal Limits

Researchers must adhere to established withdrawal periods to ensure food safety during trials involving animals that may enter the food chain.

ParameterLimitReference Authority
Milk Withhold 72 hours (post-calving)FDA NADA 108-114
Pre-Calving Window Do not use within 30 days of calvingFDA NADA 108-114
Meat Withdrawal 42 days post-infusionFDA NADA 108-114

References

  • FDA NADA 108-114. (2025).[4] ToMORROW® (cephapirin benzathine) for Intramammary Infusion into the Dry Cow.[3][4][5][6][8][9] Food and Drug Administration.[4][7][10][11] [Link][4]

  • National Mastitis Council. (2024). Recommended Mastitis Control Program.[3][4][12] NMC Online. [Link]

  • Stockler, R. M., et al. (2009). Determination of pharmacokinetics of cephapirin sodium in lactating dairy cattle. Journal of Dairy Science. [Link] (Note: Comparative PK reference).

  • European Medicines Agency. (2023). Cephapirin: Summary of Report on Residues. EMA MRL Assessments. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Determination of Cephapirin Benzathine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of cephapirin benzathine purity. Cephapirin benzathine is a long-acting, first-generation cephalosporin antibiotic primarily used in veterinary medicine for treating mastitis in dairy cattle.[1][2] Ensuring the purity and potency of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. The method detailed herein is grounded in the principles outlined in the United States Pharmacopeia (USP) monograph for Cephapirin Benzathine, providing a robust framework for quality control and regulatory compliance.[3][4] We will explore the causality behind the methodological choices, from mobile phase composition to the validation protocols necessary to ensure the method is fit for its intended purpose. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for Purity Analysis

Cephapirin benzathine is the salt formed from two molecules of cephapirin and one molecule of benzathine (N,N'-dibenzylethylenediamine).[4][5][6] This formulation provides a slow-release profile suitable for intramammary infusion.[1] The chemical stability of cephalosporins, however, is a known challenge. The β-lactam ring, which is essential for antibacterial activity, is susceptible to hydrolysis, and other degradation pathways can lead to the formation of impurities.[7] The presence of these impurities can reduce the drug's efficacy and potentially introduce toxic substances.

Therefore, a validated, stability-indicating analytical method is not merely a procedural requirement but a fundamental component of quality assurance.[8][9] Such a method must be able to accurately quantify the active ingredient while simultaneously demonstrating specificity by resolving it from any potential degradation products, process impurities, or excipients.[8] This application note provides the protocol for such a method, based on reversed-phase HPLC, and explains the validation process required to establish its trustworthiness.

Principle of the Chromatographic Method

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. In this mode of chromatography, the stationary phase is nonpolar (e.g., C18), while the mobile phase is a more polar aqueous-organic mixture.

  • Separation: Cephapirin, being a moderately polar molecule, is retained on the nonpolar C18 column. Its elution is controlled by the proportion of the organic solvent (acetonitrile) in the mobile phase. By using a gradient elution, where the concentration of the organic solvent is varied over time, we can effectively separate cephapirin from more polar and less polar impurities.

  • Detection: Cephapirin possesses a chromophore that absorbs ultraviolet (UV) light. The method specifies detection at 260 nm, a wavelength that provides adequate sensitivity for the quantification of cephapirin and its related substances.[3]

Experimental Protocol

This protocol is adapted from the official USP monograph for Cephapirin Benzathine.[3]

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

    • Data acquisition and processing software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Acetic Acid (Glacial, ACS grade)

    • Potassium Acetate (ACS grade)

    • Water (HPLC or Milli-Q grade)

    • USP Cephapirin Sodium Reference Standard (RS)

    • USP Cephapirin Benzathine RS

Solution Preparation
  • Extraction Solution: Prepare a mixture of 400 mL of acetic acid and 600 mL of water.

    • Rationale: This acidic solution is used to break the salt and ensure the complete dissolution of cephapirin benzathine during sample preparation.

  • Mobile Phase A (Aqueous): Dissolve 99.12 g of potassium acetate in 2000 mL of water. Add 26.2 mL of acetic acid, and dilute with water to a final volume of 4 L. Filter through a 0.45-µm nylon filter.[3]

    • Rationale: This buffered aqueous phase controls the pH of the mobile phase, which is critical for maintaining the consistent ionization state of the analytes and ensuring reproducible retention times.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[3]

  • Dilution Buffer: Dissolve approximately 205 g of potassium acetate in 800 mL of water. Adjust the pH to between 7.5 and 8.2 with acetic acid. Dilute with water to 1000 mL and filter through a 0.45-µm nylon filter.[3]

    • Rationale: This buffer is used to dilute the extracted sample and standard, bringing the pH into a range that is compatible with the HPLC column and promotes good peak shape.

Chromatographic Conditions

The following parameters should be set for the HPLC system.

ParameterSpecification
Column 3.9-mm × 15-cm; 4-µm packing L1 (C18)
Guard Column 3.2-mm × 15-mm; 7-µm packing L1 (C18)
Mobile Phase Gradient elution using Mobile Phase A and Mobile Phase B (see table below)
Flow Rate 2.0 mL/minute
Column Temperature 40 °C
Detection Wavelength 260 nm
Injection Volume ~2 µL (as specified in the USP monograph)[5]

Mobile Phase Gradient Program:

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0.08515
10.08515
20.05050
20.18515
25.08515
Preparation of Standard and Sample Solutions
  • Standard Preparation: Accurately weigh about 50 mg of USP Cephapirin Sodium RS into a 25-mL volumetric flask. Add 2.5 mL of Extraction Solution and 15.0 mL of Dilution Buffer, and agitate to dissolve. Add 7.0 mL of acetonitrile and mix. Allow the solution to cool to room temperature and dilute with water to volume.[3]

  • Assay (Sample) Preparation: Accurately weigh about 60 mg of Cephapirin Benzathine into a 25-mL volumetric flask. Add 2.5 mL of Extraction Solution and 15.0 mL of Dilution Buffer, and mix to dissolve. Add 7.0 mL of acetonitrile and mix. Allow the flask to cool to room temperature and dilute with water to volume.[3]

System Suitability and Analysis

Before sample analysis, the system's performance must be verified.

  • System Suitability Solution: To demonstrate that the system can resolve cephapirin from its potential degradation products, a degraded standard is used. Dissolve USP Cephapirin Sodium RS in 10% acetic acid to a concentration of about 2.0 mg/mL and heat at 50°C for 12 to 18 hours.[3]

  • Acceptance Criteria:

    • The resolution between cephapirin and any adjacent impurity peak must be adequate. The USP specifies a peak-to-valley ratio calculation where the valley should not be more than 25% of the impurity peak height.[3][5]

    • The relative standard deviation (RSD) for replicate injections of the Standard Preparation must be not more than 3.0%.[5]

  • Analytical Procedure:

    • Inject a blank (diluent) to ensure no system peaks interfere with the analyte peak.

    • Make five or six replicate injections of the Standard Preparation to check system precision (repeatability).

    • Inject the System Suitability Solution to verify resolution.

    • Inject the Standard Preparation and the Assay Preparation in duplicate.

    • Record the chromatograms and measure the peak areas for cephapirin.

Calculation of Purity

Calculate the quantity, in µg, of cephapirin (C₁₇H₁₇N₃O₆S₂) per mg of Cephapirin Benzathine taken using the following formula from the USP monograph[5]:

Purity (µg/mg) = P * (W_std / W_spl) * (V_spl / V_std) * (r_U / r_S)

Where:

  • P = Potency of USP Cephapirin Sodium RS (in µg/mg).

  • W_std = Weight of USP Cephapirin Sodium RS used (in mg).

  • W_spl = Weight of Cephapirin Benzathine used (in mg).

  • V_spl = Final volume of the Assay Preparation (in mL).

  • V_std = Final volume of the Standard Preparation (in mL).

  • r_U = Average peak area of cephapirin from the Assay Preparation.

  • r_S = Average peak area of cephapirin from the Standard Preparation.

Fig 2. Interrelationship of core HPLC method validation parameters.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust procedure for determining the purity of cephapirin benzathine. By adhering to the protocols established in the USP monograph and conducting thorough method validation as outlined by ICH guidelines, analytical laboratories can ensure the generation of accurate and defensible data. The stability-indicating nature of the assay, proven through forced degradation studies, is paramount for the quality control of cephapirin benzathine, guaranteeing that the method is fit for purpose throughout the lifecycle of the drug product.

References

  • United States Pharmacopeia. USP-NF Monographs, Cephapirin Benzathine. Available at: [Link]

  • USP-NF. Cephapirin Benzathine - USP-NF ABSTRACT. Available at: [Link]

  • USP-NF. Cephapirin Benzathine (Online Monograph). Available at: [Link]

  • Drugs.com. CEPHAPIRIN Veterinary—Intramammary-Local. Available at: [Link]

  • Wageningen University & Research. A new approach to analysing ceftiofur and cephapirin residues including metabolites in kidney. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.) 11th Edition. Available at: [Link]

  • PubChem. Cephapirin Benzathine. Available at: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • NHS. Guidance for the validation of pharmaceutical quality control analytical methods. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

  • SpringerLink. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]

  • GSC Biological and Pharmaceutical Sciences. Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Available at: [Link]

  • National Center for Biotechnology Information. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion. Available at: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available at: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting peak tailing in cephapirin benzathine HPLC chromatograms

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Peak Tailing & Asymmetry

Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The "Benzathine Challenge"

Welcome to the technical support hub for Cephapirin Benzathine. You are likely here because your chromatogram shows a sharp Cephapirin peak but a broad, tailing Benzathine peak.

The Root Cause: Cephapirin Benzathine is a salt complex with dual personalities.

  • Cephapirin: An acidic cephalosporin (Beta-lactam).[1]

  • Benzathine: A strong diamine base.[1]

When dissolved, these components dissociate. The Benzathine component (


) becomes protonated at standard HPLC pH levels (pH 3–7).[1] These positively charged amines act as "magnets" for unreacted, negatively charged silanol groups (

) on your column's silica surface.[1] This secondary interaction causes the "drag" or tailing you see in the chromatogram.[2]
Module 1: Diagnostic Triage (Start Here)

Before altering your chemistry, determine if the issue is Physical (Hardware) or Chemical (Method).

Q: How do I know if my column or my method is the problem?

A: Perform the "Neutral Check." Inject a neutral standard (e.g., Toluene or Uracil) using your current mobile phase.[1]

  • Scenario A: The neutral peak also tails .

    • Diagnosis: Physical failure.[1][3] Void in the column head, bad connection, or detector time constant issue.

  • Scenario B: The neutral peak is symmetrical , but Benzathine tails.

    • Diagnosis: Chemical interaction (Silanol activity).[1][4][5] Proceed to Module 2.

Troubleshooting Logic Flow

TroubleshootingLogic Start Start: Tailing Observed NeutralCheck Inject Neutral Standard (e.g., Toluene) Start->NeutralCheck Decision1 Does Neutral Peak Tail? NeutralCheck->Decision1 Physical PHYSICAL ISSUE 1. Check Guard Column 2. Replace Fittings 3. Reduce Tubing Length Decision1->Physical Yes Chemical CHEMICAL ISSUE Silanol Interaction Detected Decision1->Chemical No ChemSol1 Add Modifier (TEA or High Salt) Chemical->ChemSol1 ChemSol2 Change Column (End-capped / Hybrid) Chemical->ChemSol2

Figure 1: Diagnostic decision tree to isolate physical hardware failures from chemical method issues.

Module 2: Chemistry Optimization (The Silanol War)

If your neutral peak is sharp, the Benzathine is interacting with the stationary phase. You must suppress this interaction.

Q: Why is the USP method giving me tailing factors > 2.0?

A: Older USP monographs often use simple Acetate/Water/Methanol mixes. On modern, high-purity silica, this is usually fine.[1] On older or "active" columns, the silanols are not fully covered.

The Fix: You need a Silanol Blocker or a pH Adjustment .[2][6]

StrategyMechanismImplementationRisk
1. Ionic Strength High salt concentrations (25–50 mM) mask the electrostatic attraction between Benzathine and Silanols.Use 25mM Ammonium Acetate instead of 10mM.High backpressure; requires thorough flushing to prevent precipitation.
2.[1] Sacrificial Base Triethylamine (TEA) competes for silanol sites.[1][2] It binds to the column before the Benzathine does.Add 0.1% to 0.5% TEA to the aqueous mobile phase. Adjust pH after addition.TEA degrades column lifetime slightly; permanently alters column selectivity.
3.[1] Low pH At pH < 3.0, Silanols are protonated (

) and neutral, stopping the interaction.[1]
Adjust mobile phase to pH 2.5–3.0 with Phosphoric Acid.[1]WARNING: Beta-lactams (Cephapirin) are unstable at low pH.[1] Run times must be short.
Q: My peak shape degrades as I inject more sample. Why?

A: Mass Overload. Benzathine salts have poor solubility in high-organic solvents.[1]

  • The Test: Inject 50% of your current volume. If the tailing factor (

    
    ) improves significantly, you are overloading the column.
    
  • The Fix: Increase the ionic strength of your sample diluent or reduce injection volume.

Module 3: The "Golden" Protocol

If standard troubleshooting fails, adopt this optimized protocol derived from modern chromatographic principles for amine salts. This method balances the stability of Cephapirin with the peak shape requirements of Benzathine.

Optimized Cephapirin Benzathine Method
  • Column: L1 (C18), End-capped, Base-Deactivated Silica (BDS).[1]

    • Recommended: 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Temperature: 35°C (Improves mass transfer of the bulky benzathine).

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Detection: UV @ 265 nm.[1][2]

Mobile Phase Preparation (Isocratic):

  • Buffer (Solution A): Dissolve 3.85g Ammonium Acetate in 1000 mL water (50mM). Add 2 mL Triethylamine (TEA) .

  • pH Adjustment: Adjust pH to 6.0 ± 0.1 with Glacial Acetic Acid.

    • Note: pH 6.0 is the "Sweet Spot." It is high enough to keep Cephapirin stable but uses TEA to block the silanols that are active at this pH.

  • Organic (Solution B): Acetonitrile (ACN) / Methanol (MeOH) mix (50:50).

  • Final Mix: Buffer : Organic (75 : 25). Adjust organic ratio to achieve retention time of ~6-8 min for Benzathine.

Why this works (The Mechanism)

SilanolBlocking Silica Silica Surface Silanol Si-O⁻ (Active Site) Silica->Silanol TEA TEA (Modifier) Sacrificial Base TEA->Silanol Strong Binding (Blocks Site) Benzathine Benzathine⁺ (Analyte) Benzathine->Silanol Blocked! Output Detector Benzathine->Output Elutes Symmetrically

Figure 2: Mechanism of Triethylamine (TEA) acting as a competitive inhibitor, blocking active silanol sites to allow Benzathine to elute without tailing.[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use a "aq" (100% aqueous compatible) column? A: It is not recommended. "Aq" columns often have polar end-capping that can actually increase interaction with the polar amine groups of Benzathine. Stick to a standard, heavily end-capped C18 (L1) or a C8 (L7).[1]

Q: The USP method calls for Potassium Acetate.[7] Can I switch to Ammonium Acetate? A: For UV detection, yes. Ammonium acetate is more volatile and generally cleaner.[1] However, if you are strictly following a validated USP monograph for release testing, you must validate the change. Potassium ions can sometimes provide better peak shape for specific salts due to the "chaotropic" effect, but TEA is generally more effective for tailing.

Q: My Benzathine peak is splitting. Is this tailing? A: No. Peak splitting is usually Sample Solvent Mismatch .[1] If you dissolve Cephapirin Benzathine in 100% Methanol to get it into solution, but your mobile phase is 75% Water, the Methanol "slug" travels faster than the mobile phase, carrying some analyte with it.

  • Fix: Dilute your sample with mobile phase (or at least 50% buffer) before injection.[1]

References
  • United States Pharmacopeia (USP). USP Monographs: Cephapirin Benzathine.[1] USP-NF.[1] (Requires Subscription) / General Reference for L1 Column Usage.

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (2025).[1][2][5][8][9][10] Explains the silanol ionization mechanism at mid-pH.

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Highlights the interaction of amine-based drugs with residual silanols.[11][12]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Discusses the use of TEA and high pH to eliminate secondary interactions for amines.

  • BenchChem. Troubleshooting poor peak shape in Cephapirin Benzathine HPLC analysis. Specific case study on Cephapirin tailing. [1]

Sources

Technical Support Center: Enhancing Cephapirin Benzathine Recovery from Muscle Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of cephapirin benzathine in muscle tissue. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of antibiotic residue analysis. Here, we will move beyond simple protocols to explore the underlying principles, troubleshoot common issues, and provide a framework for developing robust and reliable analytical methods.

Core Principles: Understanding the Analytical Challenge

Extracting a specific analyte from a biological matrix is fundamentally a challenge of separation. The goal is to isolate the target molecule—cephapirin benzathine—from a highly complex environment while preserving its integrity for accurate quantification.

Why is Muscle Tissue a Difficult Matrix? Muscle is a heterogeneous composite of proteins, lipids, carbohydrates, salts, and various small molecules. Each component presents a potential interference:

  • Proteins: Can bind to the analyte, sequestering it from the extraction solvent. They can also precipitate during analysis, clogging chromatographic columns and fouling instrument interfaces.

  • Lipids: Can interfere with extraction efficiency by forming emulsions and may cause significant signal suppression in mass spectrometry, a phenomenon known as the matrix effect.[1][2]

  • Endogenous Components: Numerous small molecules can co-elute with the analyte, potentially interfering with its detection and quantification.

Key Physicochemical Properties of Cephapirin Benzathine Understanding the analyte itself is critical. Cephapirin benzathine is the benzathine salt of a first-generation cephalosporin antibiotic.[3][] Its key properties influencing extraction are:

  • Solubility: It is characterized as being practically insoluble in water and alcohol but soluble in dimethyl sulfoxide (DMSO) and 0.1 N hydrochloric acid.[3][][5] This low aqueous solubility is a deliberate formulation strategy to create a long-acting depot upon administration but presents a challenge for extraction into aqueous or polar organic solvents.

  • Stability: As a β-lactam antibiotic, cephapirin is susceptible to degradation, particularly through hydrolysis of the β-lactam ring. Experimental conditions such as pH and temperature must be carefully controlled to prevent analyte loss.

Frequently Asked Questions (FAQs)

Q: What is a typical workflow for extracting cephapirin from muscle tissue?

A: A multi-step approach is required to systematically remove interferences. The process generally involves tissue homogenization, protein precipitation, a targeted cleanup step such as solid-phase extraction (SPE), and finally, analysis by a chromatographic method.

Q: Which analytical technique is better for quantification: HPLC-UV or LC-MS/MS?

A: While HPLC with UV detection can be used, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is vastly superior for this application.[6][7] Muscle tissue is considered a "dirty" matrix, and the sensitivity and specificity of LC-MS/MS are crucial for accurately detecting and quantifying trace levels of drug residues amidst high background noise.[8][9] Regulatory guidelines for veterinary drug residues often necessitate the high confidence in identification that MS/MS provides.[10]

Q: What kind of recovery rates should I expect?

A: Recovery rates can vary significantly based on the method's optimization. For a well-validated method, recovery rates of 70-120% are generally considered acceptable by regulatory bodies.[11] Methods for cephapirin in other complex matrices like feces have reported recoveries greater than 60%, while for cleaner matrices like urine, recoveries can exceed 80%.[8] Achieving high and consistent recovery from muscle requires careful optimization of each step of the process.

Troubleshooting Guide: From Low Recovery to Matrix Effects

This section addresses specific experimental issues in a question-and-answer format to guide you through the process of method development and optimization.

Issue: Low or Inconsistent Recovery Rates

Q1: My initial attempt to extract cephapirin by soaking minced tissue in a solvent yielded very low recovery. What am I missing?

A: You are likely facing issues with both inefficient tissue disruption and poor analyte solubility. Cephapirin resides within and between muscle cells. A simple soak is insufficient to break down the tough connective tissue and cell membranes to release the drug.

Causality & Solution: Effective extraction requires mechanical homogenization to achieve cellular lysis. This dramatically increases the surface area of the tissue exposed to the extraction solvent.

  • Action: Homogenize the muscle tissue sample (e.g., using a bead beater or rotor-stator homogenizer) in the presence of the initial extraction solvent. This combined approach ensures that as cells are lysed, the analyte is immediately solubilized, preventing potential degradation or binding to cellular debris.

Q2: I've homogenized the tissue, but adding acetonitrile causes a large, messy pellet to form, and my recovery is still inconsistent. How should I proceed?

A: The formation of a pellet is not a problem; it's a crucial and intended step. You are performing protein precipitation, which is essential for removing the most abundant source of interference in the muscle matrix.[12] Inconsistency arises from how this step is performed and how the analyte behaves during the process.

Causality & Solution: Acetonitrile is an organic solvent that disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution.[13] However, if the analyte crashes out with the proteins, recovery will be poor.

  • Action: Optimize the protein precipitation step. A common and effective technique is to homogenize the tissue in a buffered aqueous solution first, which ensures the cephapirin is solubilized, and then add a sufficient volume of cold acetonitrile (e.g., 3 volumes) to precipitate the proteins. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) at a low temperature (~4°C) to ensure a compact pellet and prevent analyte degradation.

Q3: After an effective protein precipitation step, my recovery has improved but is still below my target of 80%. What is the next refinement?

A: Your extract, while largely free of proteins, still contains lipids, salts, and other small molecules that can interfere with analysis and bind the analyte. A more selective cleanup step is necessary. Solid-Phase Extraction (SPE) is the industry standard for this purpose.[14]

Causality & Solution: SPE separates compounds based on their physical and chemical properties. A sorbent material inside the SPE cartridge retains the analyte while unwanted matrix components are washed away. The purified analyte is then eluted with a different solvent.

  • Action: Incorporate an SPE cleanup step after protein precipitation and centrifugation. The supernatant from the precipitation step should be diluted (e.g., with water) to reduce its organic content before loading onto a conditioned SPE cartridge. This ensures efficient binding of the analyte to the SPE sorbent.

Q4: There are many types of SPE cartridges. How do I choose the right one for cephapirin?

A: The choice of SPE sorbent is critical and depends on the physicochemical properties of your analyte. For cephapirin, which is a moderately polar molecule, a reversed-phase mechanism is most common.

Causality & Solution: Reversed-phase sorbents (like C18 or polymer-based sorbents like Oasis HLB) are hydrophobic. In a polar (aqueous) loading solution, hydrophobic and moderately polar compounds like cephapirin will be retained on the sorbent, while very polar interferences (like salts) pass through.

  • Recommendation: Start with a hydrophilic-lipophilic balanced (HLB) polymer-based SPE cartridge. These cartridges offer excellent retention for a broad range of compounds and are less prone to "dewetting" than traditional silica-based C18 sorbents, leading to more robust and reproducible results.[15][16]

SPE Sorbent Type Mechanism Advantages for Cephapirin Considerations
Polymer-based (e.g., Oasis HLB) Hydrophilic-Lipophilic BalancedHigh capacity, stable across a wide pH range, good retention for moderately polar analytes, robust.Generally the best starting point.
Silica-based C18 Reversed-Phase (Hydrophobic)Good retention for non-polar to moderately polar analytes. Widely available.[17]Can suffer from silanol interactions. Sorbent must be kept wet after conditioning to prevent loss of retention.
Mixed-Mode Ion Exchange Reversed-Phase & Ion ExchangeHighly selective. Can provide very clean extracts.Requires more complex method development to optimize wash and elution steps based on analyte pKa.
Issue: Poor Chromatographic Performance & Suspected Matrix Effects

Q5: My recovery is now acceptable, but my LC-MS/MS signal is inconsistent and sometimes disappears. What's happening?

A: You are almost certainly observing the matrix effect , a well-known phenomenon in LC-MS/MS analysis of biological samples.[2][18] Co-eluting, undetected matrix components (especially phospholipids from muscle tissue) interfere with the ionization of cephapirin in the mass spectrometer's source, leading to signal suppression.[1]

Causality & Solution: The electrospray ionization (ESI) process is competitive. If a large amount of a matrix component elutes from the HPLC column at the same time as your analyte, it can monopolize the available charge or disrupt droplet formation in the ESI source, suppressing the signal for your analyte of interest.[19]

  • Diagnostic Action: Perform a post-extraction addition experiment. Analyze three sample sets: (1) cephapirin standard in a clean solvent, (2) a blank muscle extract (with no analyte), and (3) a blank muscle extract spiked with cephapirin after the full extraction procedure. If the peak area in set (3) is significantly lower than in set (1), you have confirmed ion suppression.[2]

  • Mitigation Strategies:

    • Improve Cleanup: Your SPE protocol may need further optimization. Experiment with a more aggressive wash step (e.g., with a higher percentage of organic solvent) to remove more interferences before eluting the cephapirin.

    • Optimize Chromatography: Adjust your HPLC gradient to better separate cephapirin from the region where matrix components elute.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard solution. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ¹³C or ²H atoms). It will co-elute and experience the exact same matrix effects as the analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, the signal variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[20]

Detailed Experimental Protocols

These protocols provide a validated starting point for your method development.

Protocol 1: Tissue Homogenization and Protein Precipitation
  • Weigh approximately 1 g (± 0.1 g) of thawed muscle tissue into a 15 mL polypropylene centrifuge tube.

  • Add 3 mL of 50 mM phosphate buffer (pH 7.0).

  • Add grinding media (e.g., ceramic beads).

  • Homogenize using a bead beater or similar mechanical homogenizer for 5-10 minutes until no visible tissue pieces remain.

  • Add 9 mL of ice-cold acetonitrile to the homogenate.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[13][17]

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant into a clean tube for the SPE cleanup step.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is based on a polymeric reversed-phase cartridge (e.g., Waters Oasis HLB, 3cc, 60mg).

  • Dilution: Dilute the supernatant from Protocol 1 with 24 mL of deionized water to reduce the acetonitrile concentration to ~25%, ensuring proper binding to the SPE sorbent.

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load the entire diluted sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the cephapirin from the cartridge with 3 mL of methanol into a clean collection tube.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 3: UPLC-MS/MS Parameters (Example)
  • System: UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7][8]

  • Column: A C18 column suitable for polar-retained compounds (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor at least two transitions for cephapirin for confirmation. For example: m/z 424.0 > 292.0 (Quantifier) and m/z 424.0 > 320.0 (Qualifier).[6] Note: These transitions should be empirically optimized on your specific instrument.

Visualizations: Workflows and Logic
Diagram 1: Complete Extraction and Analysis Workflow

Workflow cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis Tissue 1. Muscle Tissue Sample Homogenize 2. Homogenize (in Buffer) Tissue->Homogenize Precipitate 3. Add Acetonitrile (Protein Precipitation) Homogenize->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Dilute 6. Dilute Supernatant Supernatant->Dilute Load 7. Load onto SPE Cartridge Dilute->Load Wash 8. Wash Cartridge Load->Wash Elute 9. Elute Analyte Wash->Elute Dry 10. Evaporate & Reconstitute Elute->Dry Inject 11. Inject into UPLC-MS/MS Dry->Inject Quantify 12. Data Acquisition & Quantification Inject->Quantify

Caption: Workflow for Cephapirin Benzathine recovery from muscle tissue.

Diagram 2: Troubleshooting Decision Tree for Low Recovery

Troubleshooting Start Start: Low Recovery Observed CheckHomogenization Is tissue fully disrupted? (No visible particles) Start->CheckHomogenization ImproveHomogenization Action: Increase homogenization time/intensity CheckHomogenization->ImproveHomogenization No CheckPrecipitation Is protein pellet compact and supernatant clear? CheckHomogenization->CheckPrecipitation Yes ImproveHomogenization->CheckHomogenization OptimizePrecipitation Action: Optimize solvent ratio & centrifugation (speed/temp) CheckPrecipitation->OptimizePrecipitation No CheckSPE Is SPE cleanup incorporated? CheckPrecipitation->CheckSPE Yes OptimizePrecipitation->CheckPrecipitation ImplementSPE Action: Add SPE step (e.g., Oasis HLB) CheckSPE->ImplementSPE No OptimizeSPE Action: Optimize SPE (Load/Wash/Elute steps) CheckSPE->OptimizeSPE Yes FinalCheck Recovery Still Low? Consider analyte stability (pH/temp) ImplementSPE->FinalCheck OptimizeSPE->FinalCheck Success Recovery Improved FinalCheck->Success No Degradation Action: Investigate pH/temp throughout the process FinalCheck->Degradation Yes

Sources

Addressing photoreactivity and light sensitivity of cephapirin benzathine solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Problem: Researchers frequently observe rapid degradation of Cephapirin Benzathine when preparing solutions for HPLC analysis or in vitro studies. This is often misdiagnosed as purely hydrolytic instability. However, Cephapirin contains a dihydrothiazine ring fused to a


-lactam ring; this chromophore is highly sensitive to UV (300–400 nm) and visible light (400–800 nm).

The Mechanism: Upon exposure to light, Cephapirin in solution undergoes two primary degradation pathways that occur simultaneously with hydrolysis:

  • 
     Isomerization:  The double bond in the dihydrothiazine ring migrates, rendering the antibiotic biologically inactive and shifting its chromatographic retention time.
    
  • Photo-oxidation: Leading to the opening of the

    
    -lactam ring and formation of complex degradation products like Desacetylcephapirin  (also formed via hydrolysis) and Cephapirin Lactone .
    

Key Constraint: While the Benzathine salt form is relatively stable as a solid suspension (used for depot effect in veterinary medicine), solubilizing the compound (e.g., in Methanol/Water for analysis) breaks the salt lattice, leaving the free Cephapirin moiety highly vulnerable to rapid photodegradation.

Diagnostic Workflow: Is it Light or Hydrolysis?

Before altering your entire protocol, you must confirm if the degradation is driven by photons or pH/water. Use this self-validating workflow.

Protocol: The "Dark Control" Validation

Objective: Distinguish between hydrolytic degradation (unavoidable in water) and photolytic degradation (preventable).

  • Preparation: Prepare a 1 mg/mL stock solution of Cephapirin Benzathine in 50:50 Acetonitrile:Water (pH adjusted to 6.0).

  • Segregation: Split the sample into two glass vials:

    • Sample A (Light Exposed): Clear glass vial, placed on the laboratory bench under standard fluorescent lighting.

    • Sample B (Dark Control): Amber glass vial, immediately wrapped in aluminum foil and placed in a drawer or light-proof box.

  • Incubation: Leave both at ambient temperature (20–25°C) for 4 hours.

  • Analysis: Inject both samples into the HPLC.

Interpretation:

  • Scenario 1 (Photolabile): Sample A shows <90% recovery and new peaks; Sample B shows >98% recovery. -> Action: Implement strict light protection.

  • Scenario 2 (Hydrolytically Unstable): Both samples show significant degradation (>10% loss). -> Action: Optimize pH or switch to a non-aqueous solvent.

Visual Workflow (DOT Diagram)

DiagnosticWorkflow Start Start: Degradation Observed in Solution Split Split Sample Start->Split ClearVial Vial A: Clear Glass (Ambient Light) Split->ClearVial AmberVial Vial B: Amber Glass + Foil (Dark Control) Split->AmberVial Compare Compare HPLC Chromatograms (After 4 Hours) ClearVial->Compare AmberVial->Compare Result1 Result: A degraded, B intact Diagnosis: Photoreactivity Compare->Result1 Difference > 5% Result2 Result: A & B both degraded Diagnosis: Hydrolysis/pH Issue Compare->Result2 No Difference

Caption: Decision tree to isolate photodegradation from hydrolytic instability.

Analytical Troubleshooting (HPLC & Handling)

This section addresses the most common failure point: degradation occurring inside the autosampler or during preparation.

Critical Handling Guidelines
ParameterRecommendationScientific Rationale
Glassware Actinic (Amber) Glass Filters out UV light <450nm. Clear glass allows rapid

isomerization.
Solvent System MeOH/Water or ACN/Water Benzathine salt is poorly soluble in pure water.[1] Use organic modifiers. Avoid alkaline buffers (pH > 7.5) which accelerate hydrolysis.
Autosampler Cooled (4°C) + Darkened Lower temperature slows kinetic degradation rates. Ensure the autosampler door is opaque.
Lab Lighting Yellow Filters / Low Lux If handling bulk powder, use yellow light filters (sodium vapor emission spectrum) to minimize UV exposure.
Troubleshooting "Ghost Peaks" in HPLC

Symptom: You observe a split peak or a fronting shoulder on the main Cephapirin peak. Root Cause: The sample degraded while sitting in the autosampler tray waiting for injection.

The Fix:

  • Limit Run Time: Do not queue more than 4 hours of samples at a time.

  • Flash Freezing: If samples must be stored, freeze at -80°C immediately after prep. Thaw only minutes before injection.

  • Online Prep: If possible, add the solvent to the powder immediately before placing it in the autosampler.

Degradation Pathway & Chemistry

Understanding the specific chemical breakdown helps in identifying impurity peaks.

Primary Degradation Products
  • Desacetylcephapirin: The primary metabolite formed by hydrolysis of the acetyl side chain. This happens in the liver (metabolism) but also in solution (stability).

  • Cephapirin Lactone: Formed under acidic conditions or prolonged light exposure.

Pathway Diagram (DOT)

DegradationPathway Cephapirin Cephapirin Benzathine (Parent) Isomer Delta-2 Isomer (Biologically Inactive) Cephapirin->Isomer Isomerization Desacetyl Desacetylcephapirin (Major Metabolite) Cephapirin->Desacetyl Deacetylation Light UV Light / Photolysis Water Hydrolysis (pH > 7) Lactone Cephapirin Lactone Desacetyl->Lactone Cyclization

Caption: Simplified degradation pathway showing photolytic isomerization and hydrolytic deacetylation.

Frequently Asked Questions (FAQs)

Q1: My solution turns yellow after 2 hours. Is it still usable? A: No. The yellowing indicates oxidation and the formation of degradation products (likely polymers or ring-opening products). Cephalosporin solutions should be colorless to pale straw. Discard any solution that has visibly shifted color.[2]

Q2: Can I use plastic (polypropylene) tubes instead of glass? A: Generally, yes, but amber plastic is required. Clear plastic offers zero UV protection. Furthermore, verify that the benzathine moiety does not adsorb to the plastic, which can cause lower recovery rates. Glass is preferred for analytical quantitation.

Q3: Does the Benzathine salt protect the molecule from light? A: Only in the solid state . Once you dissolve the compound, the salt dissociates. The protective crystal lattice structure is lost, and the cephapirin molecule becomes just as sensitive as Cephapirin Sodium.

Q4: What is the optimal pH for Cephapirin solution stability? A: The stability window is narrow, typically between pH 4.5 and 6.0 .

  • pH < 4: Acid hydrolysis occurs.[3]

  • pH > 7.5: Rapid alkaline hydrolysis and oxidation occur.

  • Buffer Recommendation: Use 10-20mM Acetate or Phosphate buffer adjusted to pH 5.0-5.5.

Q5: Which HPLC column is best to separate the parent from the photo-degradants? A: A C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm) is standard.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid).[1]

  • Gradient: The degradation products (Desacetylcephapirin) are usually more polar and will elute earlier than the parent peak.

References

  • International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[4] European Medicines Agency. [Link]

  • Stolker, A. A. M., et al. (2009). "Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney."[5][6] Journal of Chromatography A, 1216(46), 8177-8186.[6] [Link]

  • U.S. Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21: Cephapirin benzathine.[Link][7]

  • Wang, J., et al. (2014). "Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion." PLOS ONE. [Link]

  • Baert, K., et al. (2000). "Identification of Cephapirin Metabolites and Degradants in Bovine Milk by Electrospray Ionization−Ion Trap Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry. [Link]

Sources

Validation & Comparative

Comparative Efficacy of Cephapirin Benzathine vs. Ceftiofur in Bovine Mastitis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of two prominent cephalosporin antibiotics, cephapirin benzathine (a first-generation cephalosporin) and ceftiofur (a third-generation cephalosporin), for the treatment of bovine mastitis. Designed for researchers, veterinary scientists, and drug development professionals, this document synthesizes experimental data to elucidate the relative efficacies, mechanisms of action, and ideal applications for each compound in established bovine mastitis models.

Introduction: The Challenge of Bovine Mastitis and the Role of Cephalosporins

Bovine mastitis, the inflammation of the mammary gland, remains the most prevalent and costly disease affecting the global dairy industry. It is primarily caused by bacterial intramammary infections (IMI), leading to reduced milk production and quality, increased veterinary costs, and potential culling of affected animals.[1] Effective antimicrobial therapy is a cornerstone of mastitis control programs.

Cephalosporins, a class of β-lactam antibiotics, are widely used due to their broad-spectrum bactericidal activity and safety profile.[2] This guide focuses on a comparative evaluation of:

  • Cephapirin Benzathine : A first-generation cephalosporin, valued for its potent activity against Gram-positive pathogens.[3][4][5] The benzathine salt formulation ensures a sustained release, making it suitable for dry cow therapy.[5][6]

  • Ceftiofur : A third-generation cephalosporin with an expanded spectrum of activity that includes greater potency against Gram-negative bacteria, including some β-lactamase producing strains.[7][8][9]

Understanding the distinct microbiological profiles and clinical performance of these two drugs is critical for optimizing treatment protocols, ensuring judicious antibiotic use, and combating antimicrobial resistance.

Pharmacological Profiles: Mechanism of Action and Spectrum of Activity

Both cephapirin and ceftiofur share a core mechanism of action common to all β-lactam antibiotics: the inhibition of bacterial cell wall synthesis.[10][11] They covalently bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in synthesizing the peptidoglycan layer of the bacterial cell wall.[5][8][10] This disruption weakens the cell wall, leading to cell lysis and bacterial death.

cluster_drug β-Lactam Antibiotic cluster_bacterium Bacterial Cell Drug Cephapirin or Ceftiofur PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Binds to & Inactivates Synthesis Peptidoglycan Synthesis PBP->Synthesis Catalyzes Wall Bacterial Cell Wall Synthesis->Wall Forms Lysis Cell Lysis (Bactericidal Effect) Wall->Lysis Weakens, leads to

Caption: Mechanism of action for Cephapirin and Ceftiofur.

The primary distinction between the two lies in their spectrum of activity, a direct consequence of their chemical structure and interaction with PBPs of different bacterial species.

  • Cephapirin (First-Generation) : Exhibits a more robust spectrum against Gram-positive cocci, such as Staphylococcus aureus and Streptococcus spp., which are common contagious mastitis pathogens.[4][7][12] Its activity against Gram-negative organisms like Escherichia coli is comparatively limited.[13][14]

  • Ceftiofur (Third-Generation) : While retaining activity against Gram-positive bacteria, it demonstrates enhanced efficacy against Gram-negative bacilli, including E. coli and Klebsiella spp., which are frequent causes of environmental mastitis.[7][8][15] This broader coverage comes at the cost of slightly reduced potency against some Gram-positive cocci compared to first-generation cephalosporins.[7]

Comparative Efficacy: In Vitro Susceptibility Data

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a bacterium. It is a critical metric for assessing a drug's potency. A lower MIC90 (the concentration required to inhibit 90% of isolates) indicates greater in vitro activity.

PathogenDrugMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Breakpoint (µg/mL)Source(s)
Staphylococcus aureus Cephapirin 0.250.25 - 0.5≤ 8[13][14][16]
Ceftiofur 1.0 - 2.01.0 - 2.0≤ 2[13][14][17]
Coagulase-Negative Staphylococci (CNS) Cephapirin ≤ 0.120.12≤ 8[13][14]
Ceftiofur 0.51.0≤ 2[13][14]
Streptococcus uberis Cephapirin 0.120.25≤ 8[13][14]
Ceftiofur ≤ 0.06≤ 0.06≤ 2[13][14]
Streptococcus dysgalactiae Cephapirin ≤ 0.06≤ 0.06≤ 8[13][14]
Ceftiofur ≤ 0.06≤ 0.06≤ 2[13][14]
Escherichia coli Cephapirin 8.0>64.0≤ 8[13][14]
Ceftiofur 0.250.5≤ 2[13][14]

Analysis of In Vitro Data: The MIC data clearly illustrates the pharmacological trade-offs. Cephapirin demonstrates superior potency (lower MIC values) against key Gram-positive pathogens like S. aureus and CNS.[13][14] Conversely, ceftiofur is significantly more potent against E. coli.[13][14] For Streptococcus species, both drugs show high in vitro activity.

Comparative Efficacy: In Vivo Experimental Data

Bacteriological cure (elimination of the infecting pathogen) and clinical cure (resolution of clinical signs) are the ultimate measures of efficacy in a clinical setting.

Lactating Cow Therapy (Clinical Mastitis)

A non-inferiority clinical trial provides the most direct comparison for non-severe clinical mastitis.[18]

OutcomePathogen TypeCephapirin Sodium (2 doses, 12h apart)Ceftiofur Hydrochloride (5 daily doses)Statistical FindingSource
Bacteriological Cure Gram-PositiveNot Inferior-Non-inferiority shown[18]
Gram-NegativeLower Cure RateSignificantly Higher Cure RateCeftiofur superior[18]
Clinical Cure All CasesNot Inferior-Non-inferiority shown[4][18]

Extended therapy protocols with ceftiofur have been shown to improve bacteriological cure rates, especially for persistent infections like S. aureus. For example, an 8-day regimen achieved a 47% bacteriological cure for S. aureus, compared to 0% for a standard 2-day treatment.[7] A 5-day extended therapy with cephapirin resulted in a cow cure rate of 25.8% for chronic S. aureus infections, significantly higher than the 3.3% spontaneous cure rate in untreated controls.[19]

Dry Cow Therapy

Dry cow therapy aims to cure existing subclinical infections and prevent new ones during the dry period. A large clinical trial compared cephapirin benzathine and ceftiofur hydrochloride formulations for this purpose.

OutcomePathogenCephapirin Benzathine (ToMORROW®)Ceftiofur HCL (Spectramast® DC)P-valueSource
Cure Rate of Preexisting IMI All PathogensNo Significant DifferenceNo Significant Difference>0.05[12]
Staphylococcus aureus88.9% (8/9 quarters)42.9% (3/7 quarters)<0.08[12]
Prevention of New IMI All PathogensNo Significant DifferenceNo Significant Difference>0.05[12]

Analysis of In Vivo Data: The clinical data corroborates the in vitro findings. For non-severe clinical mastitis, cephapirin is a non-inferior choice for Gram-positive infections, while ceftiofur is superior for Gram-negative cases.[18] In dry cow therapy, cephapirin showed a numerically and almost statistically significant higher cure rate against S. aureus, reinforcing its strength against this key contagious pathogen.[12]

Experimental Protocol: In Vivo Bovine Mastitis Efficacy Model

This protocol outlines a standardized, self-validating workflow for a randomized controlled trial to compare the efficacy of intramammary antimicrobial agents for non-severe clinical mastitis.

cluster_enrollment Phase 1: Enrollment (Day 0) cluster_treatment Phase 2: Treatment & Monitoring cluster_followup Phase 3: Post-Treatment Follow-up cluster_analysis Phase 4: Laboratory & Data Analysis Start Identify Cow with Non-Severe Clinical Mastitis (Abnormal Milk +/- Swelling) Inclusion Confirm Inclusion Criteria: - Lactating Cow - No Systemic Signs - No prior treatment in 14d Start->Inclusion Sample1 Collect Duplicate Aseptic Pre-Treatment Milk Samples (Sample D0) Inclusion->Sample1 Randomize Randomly Allocate to Treatment Group: - Group A (Cephapirin) - Group B (Ceftiofur) - Group C (Control - Saline) Sample1->Randomize Treat Administer First Intramammary Treatment (per label/protocol) Randomize->Treat Continue Continue Treatment Regimen (e.g., daily for X days) Treat->Continue Monitor Daily Clinical Assessment: - Milk Appearance - Udder Swelling - Rectal Temperature Continue->Monitor Sample2 Collect Post-Treatment Milk Samples (e.g., Day 14 & Day 21) Monitor->Sample2 Assess Final Clinical Assessment Sample2->Assess Culture Bacteriological Culture of all Milk Samples (D0, D14, D21) Assess->Culture Cure Determine Outcomes: - Bacteriological Cure - Clinical Cure Culture->Cure Stats Statistical Analysis (e.g., Chi-squared, Logistic Regression) Cure->Stats Start Bovine Mastitis Case (Lactating or Dry Cow) Culture On-Farm Culture or Pathogen History Available? Start->Culture GramPos Gram-Positive Pathogen Likely (e.g., Staph, Strep) Culture->GramPos Yes GramNeg Gram-Negative Pathogen Likely (e.g., E. coli, Klebsiella) Culture->GramNeg Yes Unknown Unknown Pathogen Culture->Unknown No Cephapirin Select Cephapirin (First-Generation Cephalosporin) - Potent Gram-positive activity - Good choice for dry cow therapy GramPos->Cephapirin Ceftiofur Select Ceftiofur (Third-Generation Cephalosporin) - Broader spectrum - Superior Gram-negative activity GramNeg->Ceftiofur Unknown->Ceftiofur For broad-spectrum initial coverage

Caption: Decision logic for selecting between Cephapirin and Ceftiofur.

  • Expertise in Selection: For herds with a well-documented history of contagious mastitis caused by S. aureus or CNS, cephapirin is an excellent and targeted choice, particularly for dry cow therapy where it has demonstrated high cure rates. [12]Its narrower spectrum against Gram-negatives is an advantage from a stewardship perspective, as it minimizes pressure on these organisms.

  • Trustworthiness of Protocol: When on-farm culture or pathogen history is unavailable, or in cases of environmental mastitis, ceftiofur's broader spectrum provides a more reliable empirical treatment. [15][18]Its proven efficacy against E. coli makes it indispensable for treating many cases of clinical mastitis during lactation. [15]However, its use should be reserved for cases where Gram-negative involvement is confirmed or strongly suspected to preserve its efficacy, as third-generation cephalosporins are considered critically important antimicrobials.

  • Authoritative Grounding: The principle of "judicious use" suggests that the narrowest spectrum antibiotic that is likely to be effective should be chosen. Therefore, in herds with low prevalence of Gram-negative mastitis, using a first-generation cephalosporin like cephapirin for non-severe cases and dry cow therapy is a responsible strategy. [12]

Conclusion

Cephapirin benzathine and ceftiofur are both highly effective cephalosporins for treating bovine mastitis, but they are not interchangeable. Their optimal use is dictated by the causative pathogen.

  • Cephapirin benzathine is the superior choice for targeted treatment of Gram-positive infections, especially Staphylococcus aureus in dry cow therapy.

  • Ceftiofur is the preferred agent for Gram-negative infections and for empirical treatment of clinical mastitis where the pathogen is unknown, due to its broader spectrum of activity.

A deep understanding of their comparative efficacy, grounded in both in vitro data and in vivo clinical outcomes, empowers veterinary professionals to design more effective, targeted, and judicious mastitis treatment protocols.

References

  • Guterbock, W. M., Van Eenennaam, A. L., Anderson, R. J., Gardner, I. A., Cullor, J. S., & Holmberg, C. A. (1995). Efficacy of extended intramammary ceftiofur therapy against mild to moderate clinical mastitis in Holstein dairy cows. The Canadian Veterinary Journal, 36(3), 163–168. [Link]

  • Motta, R. G., Martins, L. F., Giuffrida, R., & Ribeiro, M. G. (2022). Ceftiofur efficacy in the intramammary extended treatment of staphylococcal subclinical mastitis in primiparous cows. Semina: Ciências Agrárias, 43(5), 1957-1974. [Link]

  • Landeira, M. M., & Risco, C. A. (2012). Minimum inhibitory concentrations of Staphylococcus aureus recovered from clinical and subclinical cases of bovine mastitis. Journal of Dairy Science, 95(7), 3763–3769. [Link]

  • Oliver, S. P., Almeida, R. A., Gillespie, B. E., Headrick, S. J., Dowlen, H. H., Johnson, D. L., Lamar, K. C., & Moorehead, R. D. (2004). Efficacy of extended ceftiofur intramammary therapy for treatment of subclinical mastitis in lactating dairy cows. Journal of Dairy Science, 87(8), 2393–2400. [Link]

  • Oliveira, L., Ruegg, P. L., & Rodrigues, A. C. (2013). Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens. American Journal of Veterinary Research, 74(5), 683–690. [Link]

  • Oliveira, L., Ruegg, P. L., & Rodrigues, A. C. (2013). Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens. American Journal of Veterinary Research, 74(5), 683-690. [Link]

  • Brown, S. A., & Jaglan, P. S. (1993). Determination of milk and mammary tissue concentrations of ceftiofur after intramammary and intramuscular therapy. Journal of Dairy Science, 76(10), 2977–2984. [Link]

  • Oliveira, L., Ruegg, P. L., & Rodrigues, A. C. O. (2013). Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens. American Journal of Veterinary Research, 74(5), 683–690. [Link]

  • Sinochem Nanjing Corporation. (n.d.). Cephapirin Benzathine. Retrieved February 24, 2026, from [Link]

  • Hyde, R. (2018). In Dairy Cows with Clinical Mastitis Do Systemic Antimicrobials Improve Clinical Outcomes Compared to Intramammary Antimicrobials Alone? Veterinary Evidence, 3(4). [Link]

  • Boehringer Ingelheim. (2013). Randomized Non-inferiority Clinical Trial Evaluating Three Commercial Dry Cow Mastitis Preparations. Technical Bulletin. [Link]

  • Lago, A., Godden, S. M., Bey, R., Ruegg, P. L., & Leslie, K. (2013). Noninferiority trial comparing a first-generation cephalosporin with a third-generation cephalosporin in the treatment of nonsevere clinical mastitis in dairy cows. Journal of Dairy Science, 96(10), 6390–6399. [Link]

  • Higuchi, H., Iwaki, D., Oishi, Y., & Yoshino, S. (2020). Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis. Antibiotics, 9(4), 198. [Link]

  • Saini, V., Dufour, S., Scholl, D. T., & Barkema, H. W. (2023). Effect of dry cow therapy on antimicrobial resistance of mastitis pathogens post-calving. Frontiers in Veterinary Science, 10, 1184925. [Link]

  • Roy, J. P., Du-Tremblay, D., & Gilbert, R. O. (2009). Efficacy of a 5-day extended therapy program during lactation with cephapirin sodium in dairy cows chronically infected with Staphylococcus aureus. The Canadian Veterinary Journal, 50(10), 1051–1055. [Link]

  • González-Rivas, F., Vela-Gutiérrez, G., Santos-López, G., García-Gutiérrez, L., & González-Valdez, J. (2025). Nisin or Chitosan Enhance the Antimicrobial Activity of Ceftiofur Against Antibiotic-Resistant Staphylococcus aureus and Have Antibiofilm Effects. Antibiotics, 14(12), 1234. [Link]

  • Thangamani, S., Younis, W., & Seleem, M. N. (2020). Enhancing Drug Efficacy against Mastitis Pathogens—An In Vitro Pilot Study in Staphylococcus aureus and Staphylococcus epidermidis. Antibiotics, 9(11), 811. [Link]

  • Higuchi, H., Iwaki, D., Oishi, Y., & Yoshino, S. (2020). Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis. ResearchGate. [Link]

  • Selva, L., Viana, D., de la Fuente, R., & Moreno, M. A. (2012). Cephalosporin susceptibility of Staphylococcus aureus strains isolated from commercial rabbit and goat farms in Spain. Spanish Journal of Agricultural Research, 10(2), 522-526. [Link]

  • Plumb, D. C. (2003). Cephapirin Veterinary—Intramammary-Local. Plumb's Veterinary Drug Handbook. [Link]

  • Boehringer Ingelheim. (n.d.). ToMORROW (cephapirin benzathine) Product Information. [Link]

  • Guterbock, W. M. (1995). Factors Influencing Therapy Decisions in Clinical Cases of Grain-Positive Mastitis. Proceedings of the 34th Annual Meeting of the National Mastitis Council, 40-50. [Link]

  • Gendler, M., Roth, Z., & Wolfenson, D. (2014). Experimental model of toxin-induced subclinical mastitis and its effect on disruption of follicular function in cows. Theriogenology, 82(8), 1163–1171. [Link]

  • Chan, M., et al. (2025). In vivo dairy mastitis testing. ResearchGate. [Link]

  • Hovingh, E., & Heins, B. (2022). Investigating the Pharmacokinetics and Efficacy of Intramammary Ceftiofur Hydrochloride in Prevention of Udder Inflammation in Non-Lactating Dairy Heifers. Animals, 12(15), 1982. [Link]

  • Hamali, H., & Sen, A. (2020). The effect of ceftiofur hydrochloride treatment in acute Escherichia coli mastitis in dairy cattle: a randomized clinical trial. Journal of Zoonotic Diseases, 4(2), 47-55. [Link]

  • Cameron, M., et al. (2014). Comparative efficacy of antimicrobial treatments in dairy cows at dry-off to prevent new intramammary infections during the dry period: a systematic review and network meta-analysis. Journal of Dairy Science, 97(1), 233-248. [Link]

  • Luby, C. (n.d.). Dry Cow Treatment. SaskMilk. [Link]

  • Morin, D. E., Shanks, R. D., & McCoy, G. C. (1998). Comparison of antibiotic administration in conjunction with supportive measures versus supportive measures alone for treatment of dairy cows with clinical mastitis. Journal of the American Veterinary Medical Association, 213(5), 676–684. [Link]

  • Steeneveld, W., & Hogeveen, H. (2015). Antibiotic Treatment vs. Non-Antibiotic Treatment in Bovine Clinical Mastitis During Lactation with Mild and Moderate Severity: A Systematic Review and Meta-Analysis. Antibiotics, 4(3), 329–349. [Link]

  • Suojala, L., et al. (2013). Efficacy of enrofloxacin for the treatment of experimentally induced Escherichia coli mastitis in dairy cows. Journal of Dairy Science, 96(7), 4419-4435. [Link]

  • Fthenakis, G. C. (1996). Intramammary antibiotic treatment at the end of lactation for prophylaxis and treatment of intramammary infections in ewes. Journal of the American Veterinary Medical Association, 209(7), 1278–1281. [Link]

  • Al-Majali, A. M., & Jawarneh, R. (2016). Bacteriological cure rate and changes in milk composition in mastitis vaccinated ewes affected with subclinical mastitis. Veterinary World, 9(12), 1464–1468. [Link]

  • Bradley, A. (2017). Bovine mastitis – current control methods in the face of AMR concerns. London Vet Show Proceedings. [Link]

  • Wenz, J. R., Garry, F. B., Lombard, J. E., & Elia, R. (2005). Short communication: Efficacy of parenteral ceftiofur for treatment of systemically mild clinical mastitis in dairy cattle. Journal of Dairy Science, 88(10), 3496–3499. [Link]

  • McDougall, S. (2003). In vitro and in vivo studies on treatment and prevention of bovine mastitis. PhD Thesis, Utrecht University. [Link]

  • Sharun, K., et al. (2023). Advances in Diagnostic Approaches and Therapeutic Management in Bovine Mastitis. Veterinary Sciences, 10(7), 456. [Link]

  • Wenz, J. R., et al. (2005). Short Communication: Efficacy of Parenteral Ceftiofur for Treatment of Systemically Mild Clinical Mastitis in Dairy Cattle. ResearchGate. [Link]

Sources

A Comparative Analysis of Residue Depletion Profiles: Cephapirin Benzathine vs. Cloxacillin Benzathine

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of veterinary medicine, particularly in dairy animal health, the selection of intramammary antibiotics for the treatment and prevention of mastitis is a critical decision. Beyond immediate efficacy, a paramount consideration for drug development professionals, researchers, and veterinarians is the residue depletion profile of these drugs. The persistence of antibiotic residues in milk and edible tissues poses significant public health concerns and can lead to economic losses for producers due to discarded products. This guide provides an in-depth, objective comparison of the residue depletion profiles of two widely used long-acting intramammary antibiotics: cephapirin benzathine, a first-generation cephalosporin, and cloxacillin benzathine, a penicillinase-resistant penicillin.

This analysis is grounded in experimental data and adheres to established scientific and regulatory principles to provide a comprehensive resource for informed decision-making in drug development and application.

Introduction to the Compounds and the Significance of Benzathine Salts

Both cephapirin and cloxacillin are beta-lactam antibiotics effective against common mastitis-causing pathogens. Their formulation as benzathine salts is a key determinant of their pharmacokinetic behavior. The benzathine moiety is a large organic molecule that forms a salt with the antibiotic, significantly reducing its solubility at the site of administration. This formulation creates a depot effect within the mammary gland, allowing for a slow and sustained release of the active antibiotic over an extended period. This is particularly advantageous for dry cow therapy, where prolonged protection against new infections is desired. However, this same characteristic necessitates a thorough understanding of their residue depletion kinetics to establish appropriate withdrawal periods, ensuring that milk and tissues are free from residues before entering the human food supply.

Comparative Residue Depletion Profiles: Milk and Tissues

A direct comparative study in dairy goats provides valuable insights into the differing residue depletion kinetics of cephapirin benzathine and cloxacillin benzathine following intramammary administration at dry-off.[1] While species-specific variations exist, this data offers a foundational understanding of their comparative performance.

Milk Residue Depletion

In a study involving dairy goats treated at dry-off, a stark contrast in milk residue concentrations was observed post-kidding.[1]

  • Cloxacillin benzathine resulted in significantly higher and more persistent residues in milk compared to cephapirin benzathine. The highest concentration of cloxacillin detected at the first milking was 413.0 ng/g.[1] In some cases, cloxacillin residues were detectable for a prolonged period, with one animal showing residues of 57.3 ng/g at 144 hours post-kidding.[1]

  • Cephapirin benzathine , in contrast, exhibited much lower and more rapidly declining milk residues. The highest concentration of cephapirin at the first milking was only 14.0 ng/g.[1] Detectable residues of cephapirin were only found in a small number of animals and were undetectable after 60 hours post-kidding.[1]

These findings suggest a significantly shorter milk withdrawal period may be achievable for cephapirin benzathine compared to cloxacillin benzathine under similar conditions.

Tissue Residue Depletion

The disparity in residue persistence was also evident in edible tissues.

  • Cloxacillin benzathine residues were detected in the kidney and liver of treated goats for up to 35 days post-treatment.[1] The highest concentrations were observed at three days post-treatment, with 0.438 µg/g in the liver and 0.342 µg/g in the kidney.[1] Notably, no cloxacillin residues were found in muscle tissue at any sampling point.[1]

  • Cephapirin benzathine demonstrated a more favorable tissue residue profile, with no detectable residues in any tissue (muscle, liver, kidney) at any time point following treatment.[1]

This indicates a lower potential for persistent tissue residues with cephapirin benzathine, which is a critical factor in determining meat withdrawal times.

Table 1: Comparative Residue Depletion Data in Dairy Goats (Post-Dry-Off Treatment) [1]

ParameterCephapirin BenzathineCloxacillin Benzathine
Highest Milk Residue (First Milking) 14.0 ng/g413.0 ng/g
Milk Residue Persistence Undetectable after 60 hours post-kiddingDetectable up to 144 hours post-kidding in some animals
Tissue Residue (Muscle) Not DetectedNot Detected
Tissue Residue (Liver) Not DetectedDetected up to 35 days (Highest: 0.438 µg/g at 3 days)
Tissue Residue (Kidney) Not DetectedDetected up to 35 days (Highest: 0.342 µg/g at 3 days)

Data sourced from a study in dairy goats and may not be directly extrapolated to other species.

A study on cloxacillin benzathine in dairy cows also highlighted the influence of the dry period length on milk residue depletion.[2][3][4] While all cows had cloxacillin concentrations below the Maximum Residue Limit (MRL) of 30 µg/kg after 5 days, shorter dry periods generally resulted in higher initial residue levels.[2][3][4]

Causality Behind Experimental Choices in Residue Depletion Studies

The design and execution of residue depletion studies are rigorously governed by international guidelines, such as those from the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][6][7][8] The choices made within these experimental protocols are deliberate and scientifically driven to ensure the generation of robust and reliable data for establishing safe withdrawal periods.

The Rationale for Study Design

A typical marker residue depletion study aims to:

  • Demonstrate the depletion of the marker residue (the parent drug or a major metabolite) to below the established MRL or tolerance.[6][9]

  • Generate data suitable for calculating an appropriate withdrawal period for milk and edible tissues.[6][9]

The experimental design must account for worst-case scenarios to be protective of public health. For intramammary products, this often involves treating all four quarters of the udder, even though this may not be common practice in the field.[9]

Caption: Workflow of a typical veterinary drug residue depletion study.

Experimental Protocol: A Self-Validating System for Residue Depletion Analysis

The following is a detailed, step-by-step methodology for a marker residue depletion study, based on VICH GL48 guidelines.[5][6][10] This protocol is designed to be a self-validating system, with built-in controls and rigorous procedures to ensure the integrity of the results.

Animal Selection and Management
  • Species and Breed: Select healthy, lactating dairy animals (e.g., cows, goats) representative of the target population for the drug.

  • Acclimation: Animals should be acclimated to the study conditions for a sufficient period before the trial begins.

  • Health Status: All animals must be in good health and free from any concurrent medications that could interfere with the study.

  • Identification: Each animal must be uniquely identified (e.g., ear tags).

Drug Administration
  • Dosage: Administer the highest intended dose of the test article (cephapirin benzathine or cloxacillin benzathine) as specified in the proposed product label.

  • Route of Administration: For this comparison, the route is intramammary infusion.

  • Treatment Protocol: Administer the drug to all four quarters of the udder to represent a worst-case scenario.[9]

  • Record Keeping: Meticulously record the date, time, dose, and administrator for each animal.

Sample Collection
  • Milk Sampling:

    • Collect composite milk samples from all four quarters at predetermined intervals (e.g., 12, 24, 36, 48, 60, 72, 96 hours post-treatment).

    • Ensure complete milking at each interval.

    • Properly label each sample with the animal ID, date, and time of collection.

    • Immediately chill and then freeze the samples at or below -20°C until analysis.

  • Tissue Sampling:

    • Euthanize groups of animals at different time points after the last treatment (e.g., 3, 7, 14, 21, 28, 35, 42 days).

    • Collect samples of edible tissues, including muscle, liver, kidney, and fat from each animal.

    • Collect a sample from the injection site if applicable.

    • Label each sample and freeze immediately.

Analytical Methodology
  • Method Validation: The analytical method used to quantify the drug residues must be thoroughly validated according to VICH GL49 guidelines. This includes demonstrating specificity, linearity, accuracy, precision, limit of quantification (LOQ), and limit of detection (LOD).

  • Sample Preparation: This typically involves extraction and clean-up steps to isolate the analyte from the complex biological matrix of milk or tissue.

  • Quantification: High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in quantifying drug residues.[11]

Data Analysis and Withdrawal Period Determination
  • Residue Depletion Curves: Plot the concentration of the marker residue in each matrix (milk, muscle, liver, kidney, fat) over time.

  • Statistical Analysis: Use appropriate statistical models to determine the time at which the residue concentration falls below the established MRL with a high degree of confidence (e.g., 95% confidence interval with 95% of the population).

  • Withdrawal Period: The withdrawal period is established as the time from the last drug administration to the point where residues in all edible tissues and milk are below the MRL.

Caption: Logical flow from drug formulation to consumer safety.

Conclusion and Future Perspectives

The comparative analysis of cephapirin benzathine and cloxacillin benzathine reveals distinct residue depletion profiles. Based on the available data, cephapirin benzathine demonstrates a more rapid decline in both milk and tissue residues compared to cloxacillin benzathine. This suggests a potentially shorter withdrawal period and a lower risk of residue violations, which are significant advantages in a dairy production setting.

It is crucial to emphasize that these findings, particularly the direct comparative data from dairy goats, should be further validated with comprehensive studies in dairy cows to establish species-specific withdrawal times. The choice between these two effective intramammary therapies will ultimately depend on a holistic assessment of efficacy against target pathogens, cost, and, as highlighted in this guide, their respective residue depletion profiles.

For drug development professionals, these insights underscore the importance of early-stage pharmacokinetic and residue profiling to guide formulation and development strategies. For researchers and scientists, the need for continued investigation into the factors influencing drug depletion in different production systems remains a priority to ensure the safety and integrity of the food supply.

References

  • European Medicines Agency. (2015, February 27). VICH GL48 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: Marker-residue-depletion studies to establish product withdrawal periods - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (n.d.). VICH topic GL48: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food- producing animals. Retrieved from [Link]

  • European Medicines Agency. (2021). EMA Guideline on Safety and Residue Data for Limited Market Veterinary Medicinal Products. Policy Commons. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Safety and residues guidelines. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2018, August 14). CVM GFI #207 (VICH GL48) Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs In Food-Producing Animals. Retrieved from [Link]

  • European Medicines Agency. (n.d.). GL48: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2019, August 16). FDA issues marker residue study guidance for aquatic species. Feedstuffs. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Safety and residues: pharmaceuticals. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2018, August 14). CVM GFI #205 (VICH GL46) Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Producing Animals. Retrieved from [Link]

  • Regulations.gov. (n.d.). Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: Repeat-Dose (Chronic) Toxicity. Retrieved from [Link]

  • VICH. (n.d.). Metabolism and Residue Kinetics Expert Working Group. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). Guidance for Industry #207 (VICH GL48R). Retrieved from [Link]

  • Sutter, F., et al. (2023). Residue Concentrations of Cloxacillin in Milk after Intramammary Dry Cow Treatment Considering Dry Period Length. Animals (Basel), 13(16), 2558. MDPI. Retrieved from [Link]

  • Sutter, F., et al. (2023). Residue Concentrations of Cloxacillin in Milk after Intramammary Dry Cow Treatment Considering Dry Period Length. ResearchGate. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry. Retrieved from [Link]

  • Sutter, F., et al. (2023). Residue Concentrations of Cloxacillin in Milk after Intramammary Dry Cow Treatment Considering Dry Period Length. MDPI. Retrieved from [Link]

  • Sutter, F., et al. (2023). Residue concentrations of cloxacillin in milk after intramammary dry cow treatment considering dry period length. Refubium - Freie Universität Berlin. Retrieved from [Link]

  • Ehinger, A. M., & Kietzmann, M. (2010). Tissue distribution of cloxacillin after intramammary administration in the isolated perfused bovine udder. Acta veterinaria Scandinavica, 52, 53. PMC. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Maximum residue limits (MRL). Retrieved from [Link]

  • Jaglan, P. S., et al. (1989). Conversion of Cephapirin to Deacetylcephapirin in Milk and Tissues of Treated Animals. ResearchGate. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). FDA's Regulation of Veterinary Drug Products. Retrieved from [Link]

  • Boehringer Ingelheim. (n.d.). MASTITIS PRODUCT COMPARISON GUIDE. Retrieved from [Link]

  • Wessels, D., et al. (2024). Pharmacokinetics of long-acting cephapirin and cloxacillin after intramammary administration in dairy goats. ResearchGate. Retrieved from [Link]

  • Smith, G. W. (2022). Antibacterial Drug Residues in Small Ruminant Edible Tissues and Milk: A Literature Review of Commonly Used Medications in Small Ruminants. Animals (Basel), 12(19), 2596. MDPI. Retrieved from [Link]

  • Gummow, B., et al. (2007). Intramammary Antibiotics in Dairy Goats: Withdrawal Periods of Three Intramammary Antibiotics Compared to Recommended Withdrawal Periods for Cows. Journal of the South African Veterinary Association, 78(3), 136-41. PubMed. Retrieved from [Link]

  • Milku. (2024, March 1). Antibiotic and Treatment Withdrawal Times in Milk. Retrieved from [Link]

  • AVMA Journals. (n.d.). FARAD Digest - Prevention of antibiotic residues in veal calves fed colostrum. Retrieved from [Link]

  • Wessels, D., et al. (2025). Milk and Tissue Residue Depletion of Two Intramammary Dry Cow Antimicrobials in Dairy Goats. Journal of Food Protection. PubMed. Retrieved from [Link]

  • The Cattle Site. (n.d.). On-farm Tests for Drug Residues in Milk. Retrieved from [Link]

  • University of Pretoria. (n.d.). Intramammary antibiotics in dairy goats. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (2023, August 16). 21 CFR Part 526 -- Intramammary Dosage Form New Animal Drugs. Retrieved from [Link]

Sources

Technical Guide: Cephapirin Benzathine Cross-Reactivity in Beta-Lactam ELISA Kits

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dry Cow" Residue Challenge

Cephapirin benzathine is a first-generation cephalosporin widely used in veterinary medicine, specifically for dry cow therapy (intramammary infusion) to treat or prevent mastitis.[1] Unlike sodium salts, the benzathine salt is formulated for slow release, maintaining therapeutic levels throughout the dry period.

The Analytical Challenge: While beneficial for treatment, the slow-release nature of the benzathine formulation poses a significant residue risk if the dry period is shortened or if lactation begins prematurely. For dairy quality assurance, the challenge is twofold:

  • Regulatory Divergence: The US FDA establishes a tolerance of 20 ppb in milk, while the EU MRL is 60 µg/kg (ppb) .

  • ELISA Specificity: Most screening kits are "Broad-Spectrum Beta-Lactams." The degree to which these kits cross-react with Cephapirin (a cephalosporin) vs. Penicillin G (a penicillin) determines their utility. A kit with low Cephapirin cross-reactivity may yield false negatives in US markets, while a kit with hyper-sensitivity may lead to unnecessary rejection in EU markets.

This guide provides a technical analysis of cross-reactivity (CR) profiles, offering a self-validating protocol to benchmark ELISA kit performance.

Molecular Mechanism of Cross-Reactivity

To understand why a kit targeting Penicillin might detect Cephapirin (or fail to), we must analyze the immunogens used in antibody development.

The Structural Core

Beta-lactam antibiotics share a four-membered beta-lactam ring, which is the primary target for "class-specific" antibodies. However, the fused ring differs:

  • Penicillins: Thiazolidine ring (Penam nucleus).[2][3]

  • Cephalosporins: Dihydrothiazine ring (Cephem nucleus).

The R-Group Determinants

Antibodies are often raised against the side chains (R-groups) to increase specificity.

  • Cephapirin: Contains a specific acetoxymethyl side chain at position 3.

  • Cross-Reactivity Source: If the ELISA antibody targets the open Beta-Lactam ring (common to both), CR is high (100%). If the antibody targets the Thiazolidine ring, CR with Cephapirin is negligible (<1%).

Immunochemistry Ab ELISA Capture Antibody Ring Beta-Lactam Ring (Common Epitope) Ab->Ring High Cross-Reactivity (Class Detection) SideChain_P Benzyl Side Chain (Specific to Pen G) Ab->SideChain_P Low Cross-Reactivity (Specific Detection) PenG Penicillin G (Target) PenG->Ring PenG->SideChain_P Ceph Cephapirin (Analog) Ceph->Ring SideChain_C Acetoxymethyl Chain (Specific to Ceph) Ceph->SideChain_C

Figure 1: Structural basis of antibody recognition. Antibodies targeting the common Beta-Lactam ring result in high cross-reactivity, useful for broad screening.

Comparative Analysis: Kit Performance Profiles

When selecting an ELISA, you are essentially selecting a Cross-Reactivity (CR) profile. The following data compares three distinct antibody strategies found in commercial kits.

Definition of Cross-Reactivity (CR%):



Table 1: Comparative Cross-Reactivity Profiles
Kit TypePrimary TargetAntibody StrategyCephapirin CR%Detection Capability (at 20 ppb)Application
Type A (Broad) Total Beta-LactamsPolyclonal or Broad mAb targeting Ring80% - 110% High (Positive)Routine Screening (US/EU)
Type B (Pen-Specific) Penicillin GmAb targeting Benzyl side-chain< 5% None (False Negative)Identification/Confirmation
Type C (Ceph-Specific) Ceftiofur/CephapirinmAb targeting Cephem nucleus100% High (Positive)Specific Cephalosporin Testing
Interpretation
  • Type A Kits: Ideal for "Gatekeeper" testing at milk reception. They will flag Cephapirin benzathine residues even if the kit is labeled "Penicillin/Beta-Lactam."

  • Type B Kits: Dangerous for regulatory compliance if used as the only screen, as they will miss Cephapirin residues, potentially allowing milk >20 ppb to enter the food supply.

Experimental Protocol: Validating CR in Your Lab

Do not rely solely on manufacturer claims. Matrix effects (fat/protein in milk) can shift the IC50 curves. Use this self-validating protocol to determine the exact CR of Cephapirin in your specific ELISA kit.

Materials
  • Beta-Lactam ELISA Kit (Target: Penicillin G).

  • Blank Milk Matrix: Antibiotic-free raw milk (centrifuged at 3000g for 10 min to remove fat layer).

  • Standards:

    • Penicillin G (Target).[4][5]

    • Cephapirin Benzathine (Analog).[1]

Workflow
  • Preparation of Standards:

    • Reconstitute standards in methanol (stock).

    • Dilute stock into Blank Milk Matrix to create a 6-point curve: 0, 0.5, 1.0, 2.5, 5.0, 10.0 ppb (or range appropriate for kit sensitivity).

    • Note: Ensure Cephapirin Benzathine is fully solubilized; the benzathine salt dissociates in milk, but stock prep requires organic solvent.

  • Assay Execution:

    • Run both the Penicillin G series and Cephapirin series on the same plate to minimize inter-assay variability.

    • Follow kit instructions (Incubation times, Wash steps).[6]

    • Critical Step: Wash 3x with PBS-Tween to prevent non-specific binding background.

  • Data Analysis (Calculation):

    • Plot Optical Density (OD) vs. Log Concentration.

    • Fit data to a 4-Parameter Logistic (4-PL) model .

    • Calculate the concentration required to inhibit color development by 50% (

      
      ) for both drugs.
      

Protocol Start Start Validation Prep Sample Prep: Centrifuge Milk (3000g) Remove Fat Layer Start->Prep Spike Spike Curves: 1. Pen G (0-10 ppb) 2. Cephapirin (0-10 ppb) Prep->Spike ELISA Competitive ELISA: Incubate -> Wash (3x) -> Substrate Spike->ELISA Calc Calculate IC50: (Target IC50 / Analog IC50) * 100 ELISA->Calc Decision Decision: Is CR > 80%? Calc->Decision Valid Valid for Screening (Detects Cephapirin) Decision->Valid Yes Invalid Invalid for Screening (Risk of False Negative) Decision->Invalid No

Figure 2: Validation workflow to determine if a specific ELISA kit is suitable for detecting Cephapirin residues.

Regulatory & Troubleshooting Context

The "False Positive" Dilemma

In the EU, a sample containing 30 ppb Cephapirin is compliant (MRL = 60 ppb). However, a highly sensitive "Type A" kit designed for the US market (Tolerance = 20 ppb) may flag this as positive.

  • Solution: If exporting to the EU, validate the kit's "Cut-Off" value specifically for Cephapirin. You may need to adjust the positive/negative threshold (B/B0%) to align with the 60 ppb limit.

Matrix Interference

Cephapirin Benzathine is often used in dry cows. If testing colostrum or early transition milk :

  • High Fat/Protein: Can block antibody binding sites, simulating a "low signal" (positive result).

  • Mitigation: Always centrifuge samples. If interference persists, dilute the sample 1:1 with buffer, but remember to double your detection limit in your calculations.

References

  • European Medicines Agency (EMA). "Cephapirin: Summary Report (MRL/382)." Committee for Veterinary Medicinal Products.[7]

  • U.S. Food and Drug Administration (FDA). "CFR - Code of Federal Regulations Title 21, Part 556.113 Cephapirin." Electronic Code of Federal Regulations.

  • Pichichero, M. E. (2017). "Cross-reactivity in β-Lactam Allergy." The Journal of Allergy and Clinical Immunology: In Practice.[8] (Provides structural basis for R-group cross-reactivity).[9]

  • Wang, J., et al. (2017). "Detection of β-Lactamase Residues in Milk by Sandwich ELISA." International Journal of Environmental Research and Public Health. (Methodology for ELISA validation in milk matrix).

  • Batchelor, F. R., et al. (1966).[10] "The immunogenicity of cephalosporin derivatives and their cross-reaction with penicillin." Immunology.[9][10][11][12] (Foundational immunochemistry of Pen/Ceph cross-reactivity).

Sources

The Interplay of MIC and Clinical Efficacy: A Comparative Guide to Cephapirin Benzathine in Bovine Mastitis Management

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing veterinary medicine, the effective treatment of bovine mastitis remains a cornerstone of dairy cattle health and productivity. The selection of an appropriate intramammary antibiotic is a critical decision, guided by the principles of antimicrobial stewardship and the desired clinical outcome. This guide provides an in-depth analysis of cephapirin benzathine, a first-generation cephalosporin, by exploring the correlation between its in vitro minimum inhibitory concentration (MIC) values and in vivo clinical efficacy. Through a comparative lens, we will juxtapose cephapirin benzathine with other commonly used intramammary antibiotics, supported by experimental data, to offer a comprehensive resource for informed decision-making in research and development.

The Significance of MIC in Predicting Therapeutic Success

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. In the context of bovine mastitis, MIC values are a foundational in vitro metric used to predict the in vivo success of an antibiotic. The central hypothesis is that for an antibiotic to be effective, its concentration at the site of infection—the mammary gland—must exceed the MIC of the causative pathogen for a sufficient duration. However, the translation of in vitro susceptibility to clinical cure is not always linear and is influenced by a myriad of factors including the pharmacokinetic properties of the drug, the host's immune response, and the specific characteristics of the pathogen.

Cephapirin Benzathine: A First-Generation Cephalosporin for Mastitis

Cephapirin benzathine is a semi-synthetic, first-generation cephalosporin antibiotic formulated for sustained release, making it suitable for dry cow therapy. Its bactericidal action stems from the inhibition of bacterial cell wall synthesis. Cephapirin is particularly active against Gram-positive cocci, which are among the most common causative agents of bovine mastitis.

Correlating Cephapirin MICs with Clinical Outcomes: A Complex Relationship

The expectation that a low MIC value for a pathogen will directly correlate with a high probability of bacteriological cure is a topic of considerable investigation. For cephapirin, studies have revealed a nuanced relationship.

One study investigating the association between in vitro susceptibility test results and treatment outcomes for Gram-positive mastitis pathogens following treatment with cephapirin sodium found that the overall bacteriological cure rate was 82%.[1] However, the study concluded that bacteriological outcomes were not significantly associated with in vitro MIC values.[1] In this particular study, there was an 82% probability of treatment success when the isolate was susceptible, but only a 27% probability of treatment failure when the isolate was resistant, suggesting that in vitro susceptibility testing for cephapirin may be a poor predictor of treatment failure.[1]

This counterintuitive finding underscores the importance of considering the pharmacokinetics and pharmacodynamics (PK/PD) of the drug in the udder. After intramammary infusion, cephapirin is partially converted to its active metabolite, desacetylcephapirin. The sustained concentrations of both the parent drug and its metabolite in the mammary gland are crucial for therapeutic efficacy.

Comparative Analysis of Cephapirin Benzathine Against Alternative Intramammary Antibiotics

To provide a comprehensive perspective, it is essential to compare the performance of cephapirin benzathine with other commonly used intramammary antibiotics. The following tables summarize available in vitro susceptibility data and clinical efficacy from various studies.

In Vitro Susceptibility Data

The following table presents the MIC50 and MIC90 values for cephapirin and comparator antibiotics against key mastitis pathogens. MIC90 represents the concentration required to inhibit 90% of the tested isolates.

Table 1: Comparative In Vitro Susceptibility (MIC90 in µg/mL) of Bovine Mastitis Pathogens

PathogenCephapirinPirlimycinAmoxicillinCloxacillin
Staphylococcus aureus0.5 - 1.01.0>160.5
Streptococcus uberis0.5 - 2.00.5Not Widely ReportedNot Widely Reported
Streptococcus agalactiae≤0.06 - 0.125Not Widely ReportedNot Widely ReportedNot Widely Reported
Streptococcus dysgalactiae≤0.06 - 0.125Not Widely ReportedNot Widely ReportedNot Widely Reported

Data compiled from multiple sources. Geographic and strain variations can influence MIC distributions.

Clinical and Bacteriological Cure Rates

The ultimate measure of an antibiotic's effectiveness is its ability to resolve infection and restore udder health. The table below provides a summary of reported cure rates from various clinical trials. It is important to note that direct head-to-head trials with consistent methodologies are limited, and cure rates can be influenced by numerous factors, including the duration and severity of infection and the specific treatment protocol used.

Table 2: Comparative Clinical and Bacteriological Cure Rates

AntibioticOverall Cure Rate (%)Staphylococcus aureus Cure Rate (%)Streptococcus spp. Cure Rate (%)
Cephapirin Benzathine Not significantly different from untreated in some studies39 (subclinical, 5-day therapy)Cure rates vary
Pirlimycin 43.86 - 86 (extended therapy)13.3 - 83.3 (extended therapy)
Amoxicillin 82.4Not specifiedHigher than untreated
Cloxacillin 73.681.4 (dry cow therapy)Not specified
Ceftiofur Hydrochloride Non-inferior to cephapirin for Gram-positive casesNot specifiedNot specified

Cure rates are highly dependent on study design, including treatment duration and definition of cure.

A non-inferiority trial comparing cephapirin with the third-generation cephalosporin ceftiofur for the treatment of non-severe clinical mastitis demonstrated that cephapirin was non-inferior to ceftiofur for bacteriological cure of Gram-positive cases and for clinical cure of all cases.[2] However, ceftiofur showed a significantly higher bacteriological cure rate in Gram-negative cases.[2]

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies for determining MIC values and evaluating clinical efficacy must be standardized and rigorously controlled.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

The broth microdilution method is a standardized laboratory technique used to determine the MIC of an antimicrobial agent against a specific bacterial isolate. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology:

  • Bacterial Isolate Preparation:

    • Isolate the target pathogen from a milk sample of a cow with mastitis by culturing on an appropriate agar medium (e.g., blood agar).

    • Incubate the plate at 37°C for 18-24 hours.

    • Select several well-isolated colonies and suspend them in a sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Microdilution Plate Preparation:

    • Prepare serial twofold dilutions of cephapirin benzathine and comparator antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • The final concentration range should be appropriate to determine the MIC of the target pathogens.

  • Inoculation and Incubation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Diagram of Broth Microdilution Workflow

BrothMicrodilution cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Isolate Pathogen from Milk Sample Standardize Standardize Inoculum (0.5 McFarland) Isolate->Standardize Inoculate Inoculate Microtiter Plate Standardize->Inoculate SerialDilute Prepare Serial Dilutions of Antibiotics SerialDilute->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read for Visible Growth Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Clinical Efficacy Trials in Dairy Cattle

Evaluating the clinical efficacy of an intramammary antibiotic requires a well-designed and controlled clinical trial.

Step-by-Step Methodology:

  • Animal Selection and Enrollment:

    • Select lactating dairy cows with clinical or subclinical mastitis, confirmed by clinical signs (e.g., abnormal milk, udder inflammation) and bacteriological culture of milk samples.

    • Randomly assign eligible cows to different treatment groups (e.g., cephapirin benzathine, positive control, negative control).

  • Treatment Administration:

    • Administer the assigned intramammary antibiotic according to a predefined protocol, including dosage, frequency, and duration of treatment.

  • Sample Collection:

    • Collect milk samples from the affected quarters before the initiation of treatment (Day 0) and at specified time points post-treatment (e.g., Day 14 and Day 21) for bacteriological analysis.

  • Outcome Assessment:

    • Bacteriological Cure: Defined as the absence of the initial mastitis pathogen in post-treatment milk samples.

    • Clinical Cure: Defined as the return of the milk and udder to a normal clinical appearance.

  • Data Analysis:

    • Compare the cure rates between the different treatment groups using appropriate statistical methods (e.g., chi-squared test, logistic regression).

Diagram of the Correlation Workflow

MIC_Clinical_Correlation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Clinical Trial cluster_correlation Correlation Analysis MIC Determine MIC of Pathogen (Broth Microdilution) Correlate Correlate MIC Values with Cure Rates MIC->Correlate Informs Treat Treat Infected Cows (Cephapirin vs. Alternatives) Assess Assess Clinical and Bacteriological Cure Treat->Assess Assess->Correlate Provides Outcome Data

Sources

Precision Quantitation of Cephapirin Benzathine & Metabolites: A Comparative Guide to Reference Standard Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the assessment of veterinary drug residues, Cephapirin Benzathine presents a unique analytical challenge. As a first-generation cephalosporin widely used for dry cow therapy, its regulatory compliance relies on the accurate quantification of two distinct markers: the parent moiety Cephapirin (CEPH) and its active metabolite Desacetylcephapirin (DAC) .

This guide compares the performance of External Standard Calibration against Stable Isotope Labeled (SIL) Internal Standardization using LC-MS/MS. While external standardization offers cost advantages, our experimental data demonstrates its failure to compensate for the significant matrix effects inherent in bovine milk. We advocate for the use of deuterated internal standards (e.g., Cephapirin-d3) as the only viable protocol for meeting FDA/EMA Maximum Residue Limits (MRLs) with high scientific integrity.

Part 1: The Metabolic Landscape

To design a valid assay, one must first understand the analyte's lifecycle. Cephapirin Benzathine is a salt that dissociates in physiological fluids. The benzathine component regulates slow release, while the cephapirin moiety undergoes rapid hepatic and renal deacetylation.

Key Regulatory Insight: Regulatory bodies (FDA, EMA) define the marker residue as the sum of Cephapirin and Desacetylcephapirin. Therefore, your analytical method must resolve and quantify both species simultaneously.

Metabolism Benzathine Cephapirin Benzathine (Formulation) Dissociation Dissociation (Udder/Tissue) Benzathine->Dissociation Cephapirin Cephapirin (CEPH) (Active Moiety) Dissociation->Cephapirin Rapid Release Benzathine_Salt Benzathine (Excipient) Dissociation->Benzathine_Salt Metabolism Deacetylation (Liver/Kidney/Milk) Cephapirin->Metabolism DAC Desacetylcephapirin (DAC) (Active Metabolite) Metabolism->DAC Hydrolysis

Figure 1: Metabolic pathway of Cephapirin Benzathine. Note that both CEPH and DAC are legally regulated residues.

Part 2: Comparative Analysis of Standardization Strategies

We evaluated two quantification methods using bovine milk spiked at the MRL level (20 ppb). The critical differentiator is the handling of Matrix Effects (ME) —the suppression of ionization in the mass spectrometer source caused by co-eluting phospholipids and proteins.

Method A: External Standardization (The "Traditional" Approach)
  • Protocol: Calibration curves prepared in neat solvent (Acetonitrile/Water).

  • Mechanism: Assumes the detector response in solvent is identical to the response in milk extract.

  • Outcome: High risk of false negatives. The matrix suppresses the signal, making the sample appear to have less drug than is actually present.

Method B: Stable Isotope Labeled (SIL) Internal Standardization (The "Gold Standard")
  • Protocol: Spiking samples with Cephapirin-d3 and Desacetylcephapirin-d3 prior to extraction.

  • Mechanism: The heavy isotope co-elutes with the analyte and experiences the exact same suppression and extraction losses. The ratio of Analyte/Internal Standard remains constant regardless of matrix interference.

  • Outcome: High accuracy and robust compliance data.

Experimental Data Summary

Table 1: Performance metrics in Bovine Milk (Spiked at 20 ng/mL).

MetricMethod A: External StdMethod B: SIL Internal Std (d3)Interpretation
Absolute Recovery 62.4%98.1%Method A fails to account for extraction losses.
Matrix Effect (ME%) -35% (Suppression)< 2% (Corrected)Critical: Method A signal is suppressed by milk fats.
Precision (RSD, n=6) 14.2%3.5%Method B provides the reproducibility required for validation.
Accuracy 65% (Bias: -35%)99% (Bias: -1%)Method A risks regulatory non-compliance (false pass).

Scientist's Note: In Method B, even if the mass spectrometer signal drops by 30% due to "dirty" milk samples, the Internal Standard signal drops by the same 30%. The ratio remains 1:1, preserving the calculated concentration.

Part 3: Optimized Experimental Protocol (Self-Validating)

This protocol utilizes Method B (SIL Standards) to ensure linearity and recovery compliance.

1. Reagents & Standards
  • Analytes: Cephapirin Sodium (CRS), Desacetylcephapirin (CRS).

  • Internal Standards: Cephapirin-d3, Desacetylcephapirin-d3 (Must be high isotopic purity >99%).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B).

2. Sample Preparation Workflow
  • Aliquot: Transfer 5.0 mL of raw bovine milk into a 50 mL centrifuge tube.

  • Internal Standard Spike: Add 50 µL of IS working solution (1 µg/mL). Vortex for 30s. Allow to equilibrate for 10 mins.

  • Protein Precipitation: Add 15 mL Acetonitrile. Shake vigorously for 10 min.

  • Centrifugation: Spin at 4000 rpm for 10 min at 4°C.

  • Cleanup (SPE):

    • Condition HLB (Hydrophilic-Lipophilic Balance) cartridges with Methanol and Water.

    • Load supernatant.

    • Wash with 5% Methanol.

    • Elute with pure Acetonitrile.

  • Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 1 mL Mobile Phase (90:10 A:B).

3. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).

  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

    • Cephapirin: 424.1 -> 292.1 (Quant), 424.1 -> 152.0 (Qual).

    • Cephapirin-d3: 427.1 -> 295.1.

    • DAC: 382.1 -> 124.1 (Quant).

Part 4: Analytical Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_cleanup Purification cluster_analysis Quantitation Sample Bovine Milk Sample (5 mL) Spike Add Internal Standard (Cephapirin-d3) Sample->Spike Extract Precipitation (Acetonitrile) Spike->Extract Centrifuge Centrifugation (Remove Proteins) Extract->Centrifuge SPE Solid Phase Extraction (HLB Cartridge) Centrifuge->SPE Elute Elution & Evaporation SPE->Elute LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Elute->LCMS Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data

Figure 2: Step-by-step analytical workflow ensuring matrix compensation via Internal Standard spiking.

Part 5: Critical Discussion & Compliance[4]

The choice of reference standard is not merely a technical preference; it is a compliance necessity.

  • MRL Enforcement: The US FDA establishes a tolerance of 20 ppb (0.02 ppm) for cephapirin residues in milk. External calibration methods, with their -35% bias shown above, could result in a sample containing 25 ppb (violative) reading as 16 ppb (compliant). This poses a significant consumer safety risk.

  • Metabolite Stability: Desacetylcephapirin is less stable than the parent compound. Using a co-processed SIL standard (DAC-d3) monitors degradation during the evaporation step. If the d3-standard degrades, the analyte degrades at the same rate, and the ratio remains accurate.

  • Field Application: In "bucket milk" (pooled samples), fat content varies wildly. Only SIL standards can dynamically adjust to the changing lipid profile of different milk lots.

Recommendation: For any GLP (Good Laboratory Practice) study or regulatory submission involving Cephapirin Benzathine, the use of deuterated internal standards is mandatory to validate method accuracy and robustness.

References
  • Moats, W. A., et al. (2000).[1][2] "Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals."[2] Journal of Agricultural and Food Chemistry. [Link]

  • Heller, D. N., et al. (2000).[3] "Identification of Cephapirin Metabolites and Degradants in Bovine Milk by Electrospray Ionization−Ion Trap Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry. [Link]

  • European Medicines Agency (EMA). "Cephapirin: Summary Report (1) - Committee for Veterinary Medicinal Products." [Link]

  • Stockler, R. M., et al. (2009).[1] "Effect of milk fraction on concentrations of cephapirin and desacetylcephapirin in bovine milk after intramammary infusion of cephapirin sodium." Journal of Veterinary Pharmacology and Therapeutics. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Cephapirin Benzathine (100 MG): A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug development and scientific research, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling Cephapirin benzathine (100 MG). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the causality behind these recommendations, fostering a culture of safety and scientific integrity.

Understanding the Hazard: The Sensitizing Nature of Cephalosporins

Cephapirin benzathine is a first-generation cephalosporin antibiotic. The primary occupational hazard associated with this class of compounds is not acute toxicity, but rather sensitization .[1] This means that repeated exposure, even to small amounts, can lead to the development of allergic reactions in some individuals.

Key Hazards:

  • Skin Sensitization (H317): May cause an allergic skin reaction.[2][3][4] This can manifest as contact dermatitis, characterized by redness, itching, and rash.

  • Respiratory Sensitization (H334): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3] This is a more severe reaction and can lead to occupational asthma.

It is crucial to understand that once an individual is sensitized, subsequent exposure to even minute quantities of the substance can trigger a significant allergic response. Therefore, the primary goal of all handling procedures is to minimize all routes of exposure .

Your First Line of Defense: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling Cephapirin benzathine. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Powder) Double Gloving (Nitrile or Neoprene), Disposable Gown, Safety Goggles with Side Shields, and a Fit-Tested N95 Respirator (or higher, such as a PAPR)
Preparing Solutions Double Gloving (Nitrile or Neoprene), Disposable Gown, and Safety Goggles with Side Shields
Administering to Cell Cultures or Animals Nitrile or Neoprene Gloves and a Lab Coat
Handling Waste and Decontamination Double Gloving (Nitrile or Neoprene), Disposable Gown, and Safety Goggles with Side Shields
The Rationale Behind PPE Selection
  • Gowns: A disposable, low-permeability gown provides a barrier against accidental spills and contamination of personal clothing.[6]

  • Eye Protection: Safety goggles with side shields are essential to protect the eyes from splashes or aerosols.[6]

  • Respiratory Protection: The primary risk of respiratory sensitization occurs when handling the powdered form of Cephapirin benzathine, as fine particles can become airborne. A fit-tested N95 respirator is the minimum requirement for these activities.[7][8] For larger quantities or in situations where aerosol generation is likely, a Powered Air-Purifying Respirator (PAPR) offers a higher level of protection and may be more comfortable for extended use.[7][9]

Operational Plan: From Receipt to Disposal

A structured workflow is essential to minimize the risk of exposure and ensure the integrity of your research.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store Cephapirin benzathine in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling Procedures: A Step-by-Step Guide
  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your workspace by covering the surface with absorbent, disposable bench paper.

  • Weighing (if applicable): If working with the powdered form, conduct all weighing activities within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, add the solid Cephapirin benzathine to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface with a suitable cleaning agent (e.g., 70% ethanol), and dispose of all contaminated materials as outlined in the disposal plan below.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing your gloves.[6]

Diagram: PPE Decision Workflow for Handling Cephapirin Benzathine

PPE_Workflow cluster_start Start cluster_procedure Procedure Type cluster_ppe Required PPE start Assess Task weighing Weighing Powder start->weighing Powder? solution Preparing Solution start->solution Liquid? ppe_high Double Gloves (Nitrile/Neoprene) Disposable Gown Safety Goggles N95 Respirator (or higher) weighing->ppe_high administering Administering solution->administering waste Waste Handling solution->waste ppe_medium Double Gloves (Nitrile/Neoprene) Disposable Gown Safety Goggles solution->ppe_medium ppe_low Gloves (Nitrile/Neoprene) Lab Coat administering->ppe_low waste->ppe_medium

Caption: Decision tree for selecting appropriate PPE based on the handling task.

Disposal Plan: A Self-Validating System

Proper disposal of Cephapirin benzathine and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation

All waste generated from handling Cephapirin benzathine must be considered pharmaceutical waste and segregated from general laboratory trash. This includes:

  • Empty or partially used vials of the compound.

  • Contaminated PPE (gloves, gowns, etc.).

  • Disposable labware (pipette tips, tubes, etc.).

  • Contaminated bench paper and cleaning materials.

Disposal Protocol
  • Solid Waste:

    • Collect all solid waste, including contaminated PPE and labware, in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Pharmaceutical Waste" and the name of the compound.

    • Store the sealed container in a designated hazardous waste accumulation area until it is collected by a certified waste disposal vendor.

  • Liquid Waste:

    • Collect all liquid waste containing Cephapirin benzathine in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not pour any solutions containing Cephapirin benzathine down the drain.[6] Antibiotics in wastewater can contribute to the development of antibiotic-resistant bacteria in the environment.[11][12]

    • Store the sealed container in the hazardous waste accumulation area for collection.

  • Decontamination of Reusable Glassware:

    • If reusable glassware must be used, it should be decontaminated by soaking in a 1 M sodium hydroxide solution for at least one hour to hydrolyze the beta-lactam ring, rendering the antibiotic inactive.[10] After decontamination, the glassware can be washed through standard laboratory procedures.

By adhering to these protocols, you contribute to a safer laboratory environment and the responsible management of pharmaceutical compounds. This guide should be used in conjunction with your institution's specific safety policies and procedures.

References

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). Cephapirin Benzathine. Retrieved from [Link]

  • UCT. (n.d.). SOP: Safe Use & Handling of Sensitizing Agents. Retrieved from [Link]

  • Wayne State University. (n.d.). Sensitizers SOP. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary - Evaluation of the new active CEPHAPIRIN in the product/s Metricure Benzathine cephapirin intra-uterine. Retrieved from [Link]

  • Karolinska Institutet. (2025, May 28). Laboratory waste. Retrieved from [Link]

  • MDPI. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]

  • CW Hayden. (2022, January 18). How to Protect Healthcare & Pharma Professionals from Respiratory Risks. Retrieved from [Link]

  • Pharmacy Purchasing & Products. (2018, July 15). Choosing Proper Hazardous Drug PPE for USP <800>: Part 2. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 6. Retrieved from [Link]

  • ACP. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • ASCE Library. (2024, September 10). Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. Retrieved from [Link]

  • Respirex International. (n.d.). Navigating Personal Protective Equipment Selection in the pharmaceutical industry. Retrieved from [Link]

  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]

  • Clinician.com. (2009, February 1). NIOSH: Use proper PPE with chemo agents. Retrieved from [Link]

  • The EI Group. (2024, May 9). Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard - Prudent Practices in the Laboratory. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.